2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Descripción
BenchChem offers high-quality 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-bromo-N-(3-butan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-5-10(7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCOMZOPWHVMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties, Synthesis, and Application of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in Covalent Ligand Discovery
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) relies heavily on the precise tuning of electrophilic warheads and their associated recognition scaffolds. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide represents a highly specialized, prototypical building block designed for covalent cysteine engagement.
Structurally, this molecule integrates two critical domains: an
Structural and Physicochemical Profiling
The rational design of covalent probes requires a delicate balance between aqueous solubility, membrane permeability, and warhead reactivity.
The Electrophilic Warhead: -Bromoacetamide
Haloacetamides are established as highly tunable electrophiles for the covalent targeting of proteinaceous cysteines[1]. The bromine atom, being a larger and more polarizable leaving group than chlorine, lowers the activation energy for nucleophilic attack. This makes bromoacetamides significantly more reactive toward thiols than their chloroacetamide counterparts, which is particularly useful for labeling sterically hindered or less acidic cysteines in global proteomic profiling[3].
The Recognition Element: 3-(sec-Butoxy)phenyl Scaffold
The inclusion of branched alkoxy groups, such as the sec-butoxy moiety, introduces specific steric bulk that directly influences receptor binding[2]. The chiral center within the sec-butyl chain (capable of existing as R or S enantiomers) can dictate the preferred spatial configuration of the molecule within a target protein's binding site[4]. Furthermore, the ether linkage contributes to the overall lipophilicity (LogP) without violating Lipinski’s Rule of Five, ensuring the molecule remains viable for intracellular target engagement[5].
Quantitative Physicochemical Data
The following table summarizes the computed and established physicochemical parameters of the compound, critical for predicting its pharmacokinetic behavior in in vitro assays.
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | Defines elemental composition. | |
| Molecular Weight | 286.17 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |
| Calculated LogP (ClogP) | ~2.80 | Ideal lipophilicity for membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (tPSA) | 38.33 Ų | Excellent cell permeability; easily crosses lipid bilayers. |
| Hydrogen Bond Donors (HBD) | 1 (Amide NH) | Facilitates specific target anchoring via H-bonding. |
| Hydrogen Bond Acceptors (HBA) | 2 (Carbonyl O, Ether O) | Participates in dipole interactions within binding pockets. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to adapt to target sites. |
Mechanistic Workflow: Covalent Engagement
The primary utility of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide lies in its ability to selectively alkylate cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (
Caption: SN2 mechanism of cysteine covalent engagement by the alpha-bromoacetamide warhead.
Synthetic Methodology and Validation
To ensure high purity and yield, the synthesis is broken down into a three-step convergent protocol. Every step is designed with built-in causality and self-validation checkpoints to prevent common pitfalls such as over-alkylation or bis-acylation.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis of 1-(sec-Butoxy)-3-nitrobenzene
-
Reagents: Dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration). Add anhydrous
(2.0 eq) and 2-bromobutane (1.2 eq). -
Causality:
is used to deprotonate the phenol, generating a highly nucleophilic phenoxide. Heating to 80°C is required because the secondary alkyl halide (2-bromobutane) presents significant steric hindrance, increasing the activation energy required for the substitution. -
Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The reaction is complete when the highly polar phenol spot (
~0.2) is entirely replaced by the non-polar ether product ( ~0.7). -
Workup: Quench with water to dissolve inorganic salts and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF, which otherwise complicates downstream reduction.
Step 2: Catalytic Hydrogenation to 3-(sec-Butoxy)aniline
-
Reagents: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).
-
Procedure: Evacuate the flask and backfill with
gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours. -
Causality: Mild catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the alkyl ether linkage.
-
Validation: TLC will show a shift to a highly polar, ninhydrin-active spot. Filter through a pad of Celite to remove the pyrophoric Pd/C catalyst before concentrating.
Step 3: N-Acylation with Bromoacetyl Bromide
-
Reagents: Dissolve 3-(sec-butoxy)aniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Procedure: Cool the reaction mixture to 0°C in an ice bath. Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes.
-
Causality: Bromoacetyl bromide is an aggressively reactive bifunctional electrophile. Cooling to 0°C and utilizing dropwise addition suppresses the exothermic reaction and prevents the formation of bis-acylated byproducts. DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation of the starting aniline, which would halt the reaction.
-
Validation: Perform an acid/base workup. Wash the organic layer with 1M HCl to remove any unreacted aniline and DIPEA, followed by saturated
to neutralize residual acid.
Caption: Synthetic route for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide from 3-nitrophenol.
Analytical Characterization ( H-NMR)
Post-purification via silica gel chromatography, the structure must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The following table outlines the expected
| Chemical Shift ( | Multiplicity & Coupling | Integration | Assignment |
| ~8.10 | Broad singlet (br s) | 1H | Amide N-H |
| ~7.30 | Triplet (t, J = 2.0 Hz) | 1H | Aromatic CH (H-2, between substituents) |
| ~7.20 | Triplet (t, J = 8.0 Hz) | 1H | Aromatic CH (H-5) |
| ~7.05 - 6.65 | Multiplet (m) | 2H | Aromatic CH (H-4, H-6) |
| ~4.30 | Sextet (sext, J = 6.0 Hz) | 1H | Ether O-CH (sec-butyl methine) |
| ~4.02 | Singlet (s) | 2H | Acetamide |
| ~1.75 - 1.60 | Multiplet (m) | 2H | Alkyl CH |
| ~1.30 | Doublet (d, J = 6.0 Hz) | 3H | Alkyl CH |
| ~0.98 | Triplet (t, J = 7.5 Hz) | 3H | Alkyl CH |
Applications in Drug Development
In the context of modern pharmacology, compounds like 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide serve as foundational fragments in Fragment-Based Drug Discovery (FBDD) . By screening this molecule against a library of purified proteins or whole-cell lysates (via ABPP), researchers can identify novel druggable cysteines[5].
Once a hit is identified, the sec-butoxy group can be systematically modified (e.g., swapped for an isobutoxy or cyclopentyloxy group) to map the steric dimensions of the target's hydrophobic pocket[2]. Concurrently, the bromoacetamide warhead can be attenuated to a chloroacetamide or an acrylamide to optimize the residence time and reduce off-target toxicity, ultimately evolving the fragment into a highly selective therapeutic candidate[1].
References[6] Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - nih.gov. URL[1] Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - acs.org. URL[3] Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - nih.gov.URL[5] Cysteine Targeted Covalent Library - medchemexpress.com. URL[2] Predictive binding of beta-carboline inverse agonists and antagonists via the CoMFA/GOLPE approach - nih.gov. URL[4] Effect of the tactic structure on the chiroptical properties of helical vinylbiphenyl polymers - rsc.org. URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predictive binding of beta-carboline inverse agonists and antagonists via the CoMFA/GOLPE approach [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the tactic structure on the chiroptical properties of helical vinylbiphenyl polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide as an Electrophilic Building Block
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the strategic selection of electrophilic warheads is paramount. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide serves as a highly specialized, custom-synthesized chemical intermediate designed for the irreversible modification of nucleophilic residues (primarily cysteines) within target proteins[1]. By coupling a reactive α-bromoacetamide moiety with a sterically distinct sec-butoxy-substituted phenyl ring, this compound provides a precise steric vector and a tunable reactivity profile, making it a critical building block in advanced drug discovery workflows.
Physicochemical Profiling & Identification
Because 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is a highly specific, custom-synthesized intermediate rather than a bulk commodity chemical, it lacks a universally indexed commercial CAS number. However, its exact physicochemical properties and the universally recognized CAS numbers of its direct precursors are well-defined.
| Parameter | Specification |
| IUPAC Name | 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide |
| Molecular Formula | C12H16BrNO2 |
| Molecular Weight | 286.17 g/mol |
| Target CAS Number | Unassigned / Custom Synthesized |
| Precursor 1 (Aniline) CAS | 65382-94-7 (3-(sec-butoxy)aniline) |
| Precursor 2 (Acylating Agent) CAS | 2032-85-1 (Bromoacetyl bromide) |
Mechanistic Role in Covalent Drug Discovery
The efficacy of a covalent probe is dictated by the chemical nature of its electrophile[1]. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide features an α-bromoacetamide warhead, which operates via a distinct mechanism compared to other common electrophiles:
-
Reaction Mechanism: Unlike Michael acceptors (e.g., acrylamides) that rely on nucleophilic addition to an α,β-unsaturated carbonyl[2], α-haloacetamides operate via a direct bimolecular nucleophilic substitution (SN2) mechanism[1]. When introduced to a biological target, the thiolate anion of an active-site cysteine (such as Cys145 in viral proteases or specific residues in kinase domains) attacks the α-carbon, displacing the bromide leaving group and forming an irreversible, stable thioether bond[1][2].
-
The "Goldilocks" Reactivity Profile: Within the haloacetamide class, bromoacetamides occupy a strategic reactivity zone. They are significantly more reactive than chloroacetamides (which are often preferred for highly reversible or slow-binding kinetics) but are more stable and less promiscuous than iodoacetamides, which are typically relegated to non-specific cysteine capping in proteomics[3][4].
-
Structural Advantage: The sec-butoxy substitution on the phenyl ring provides lipophilicity and a unique spatial geometry, allowing the molecule to occupy hydrophobic pockets adjacent to the target cysteine. This enhances the initial non-covalent binding affinity (Ki) prior to the covalent trapping event (kinact).
Synthesis Protocol: A Self-Validating Workflow
The synthesis of α-bromoacetamides is reliably achieved via the N-acylation of an aniline derivative with bromoacetyl bromide[5][6]. The following protocol is engineered to maximize yield while preventing the degradation of the sensitive electrophilic warhead[7].
Workflow for the synthesis and purification of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
Step-by-Step Methodology & Causality
Step 1: Nucleophile Preparation
-
Action: Dissolve 1.0 equivalent of 3-(sec-butoxy)aniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of triethylamine (TEA)[7].
-
Causality: DCM provides a non-polar, aprotic environment that prevents the hydrolysis of the electrophile. TEA acts as a non-nucleophilic acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction. Without TEA, HBr would protonate the aniline, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.
Step 2: Electrophile Addition
-
Action: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of bromoacetyl bromide dropwise over 15 minutes[5].
-
Causality: The N-acylation reaction is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing thermal degradation of the reagents and minimizing the formation of di-acylated byproducts (imides). Dropwise addition ensures the electrophile remains the limiting reagent in solution at any given time.
Step 3: Propagation and Quenching
-
Action: Remove the ice bath, allowing the mixture to warm to room temperature (RT), and stir for 2–4 hours. Quench with saturated aqueous NaHCO3.
-
Causality: Warming to RT provides the activation energy required to drive the reaction to completion, overcoming the slight steric hindrance of the sec-butoxy group. NaHCO3 safely neutralizes residual HBr and any unreacted bromoacetyl bromide.
Step 4: Aqueous Workup and Isolation
-
Action: Separate the organic layer. Wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Causality: The 1M HCl wash selectively protonates and removes any unreacted aniline and TEA into the aqueous phase. Brine reduces the solubility of water in the organic layer, and Na2SO4 removes trace moisture prior to concentration, preventing downstream hydrolytic degradation of the bromoacetamide warhead.
Analytical Validation (Self-Validating QC)
To ensure the trustworthiness of the synthesized batch before deployment in biological assays, rigorous analytical validation is required:
-
LC-MS Profiling: The mass spectrum must confirm the exact molecular weight (286.17 g/mol ) by displaying a characteristic 1:1 isotopic doublet at m/z 286 [M(79Br)+H]+ and 288 [M(81Br)+H]+. This isotopic signature is the definitive proof of bromine incorporation.
-
1H-NMR Spectroscopy: A sharp singlet integrating to 2 protons near δ 4.0 ppm is critical. This signal corresponds to the α-bromo protons (-CH2Br) and confirms that the electrophilic warhead is intact and has not undergone premature hydrolysis or dimerization.
References
1.[1] Recent Advances in Covalent Drug Discovery . Source: NIH. URL: 1 2.[2] Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds . Source: Taylor & Francis. URL: 2 3.[5] Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA . Source: NIH. URL: 5 4.[7] Cu(II)-mediated synthesis of 2-quinolones . Source: White Rose University Consortium. URL: 7 5.[3] Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex . Source: NIH. URL: 3 6.[6] In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-N-phenylacetamide... Source: SciELO Colombia. URL: 6 7.[4] Targeting post-translationally modified cysteine by covalent inhibitors at diverse redox conditions... Source: Newcastle University. URL: 4
Sources
- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-N-phenylacetamide, against invasive candidiasis isolates [scielo.org.co]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The sec-Butoxy Phenyl Acetamide Scaffold: A Technical Guide to Dual-Axis Biological Activity
Executive Summary & Pharmacophore Rationale
The phenyl acetamide structural motif is a privileged scaffold in medicinal chemistry, historically recognized for its role in central nervous system (CNS) analgesia (e.g., paracetamol, phenacetin)[1][2]. However, the specific functionalization of this scaffold with a sec-butoxy group introduces profound shifts in its physicochemical properties and biological targeting.
From a rational drug design perspective, replacing a standard ethoxy or methoxy group with a branched sec-butoxy moiety achieves two critical objectives:
-
Increased Lipophilicity (LogP): Enhances blood-brain barrier (BBB) penetration and cellular membrane permeability.
-
Steric Hindrance: The branched methyl group adjacent to the ether oxygen creates a localized steric shield. This alters the kinetics of enzymatic degradation, specifically slowing down Cytochrome P450 (CYP1A2)-mediated O-dealkylation[3][4].
This whitepaper dissects the biological activity of sec-butoxy phenyl acetamides across two distinct therapeutic axes: Class A (Alkoxyacetanilides acting as CNS analgesics/antipyretics) and Class B (N-benzyl derivatives acting as potent, selective NLRP3 inflammasome inhibitors)[5][6].
Mechanisms of Action: The Dual Therapeutic Axes
The biological activity of sec-butoxy phenyl acetamides is highly dependent on the regiochemistry of the amide linkage and the substitution pattern on the phenyl ring.
Class A: The Analgesic Axis (N-(4-sec-butoxyphenyl)acetamides)
As a higher homologue of phenacetin, N-(4-sec-butoxyphenyl)acetamide undergoes hepatic metabolism via CYP1A2[7]. The steric bulk of the sec-butoxy group attenuates the rapid O-dealkylation seen in phenacetin, potentially offering a prolonged pharmacokinetic half-life. Once dealkylated to paracetamol (acetaminophen), the active metabolite crosses the BBB, where it is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404. AM404 subsequently acts as an inhibitor of endocannabinoid reuptake and a TRPV1 agonist, yielding profound analgesic and antipyretic effects.
Class B: The Immunomodulatory Axis (N-Benzyl-2-phenylacetamides)
Recent high-throughput screening and SAR optimization have identified sec-butoxy substituted 2-phenylacetamides (e.g., Compound 17 / YQ128) as highly potent, second-generation inhibitors of the NLRP3 inflammasome[5][6]. The sec-butoxy group on the benzyl ring perfectly occupies a hydrophobic pocket within the NACHT domain of NLRP3. This prevents the ATP-dependent oligomerization of the inflammasome complex, halting the cleavage of Caspase-1 and the subsequent release of pro-inflammatory cytokines (IL-1β and IL-18), offering a targeted approach for neurodegenerative and autoimmune disorders.
Fig 1: Dual signaling and metabolic pathways of sec-butoxy phenyl acetamides.
Quantitative Data & Structure-Activity Relationship (SAR)
The introduction of the sec-butoxy group drives specific biological affinities. The table below synthesizes the quantitative SAR data across different targets, demonstrating how structural modifications dictate the primary biological activity.
| Compound Class / Derivative | Key Structural Modification | Primary Target | Biological Activity | IC50 / Affinity |
| Phenacetin (Reference) | 4-Ethoxy | CYP1A2 / COX | Analgesic, Antipyretic | N/A |
| N-(4-sec-butoxyphenyl)acetamide | 4-sec-Butoxy | CYP1A2 / COX | Analgesic (Sterically hindered) | N/A |
| Compound 17 (YQ128) | 2-(sec-butoxy)-5-chlorobenzyl | NLRP3 Inflammasome | Immunomodulatory | 0.30 ± 0.01 µM[5] |
| Indole-3-acetamide Hybrid | 4-butoxy substitution | α-Amylase | Antihyperglycemic | 2.63 ± 0.1 µM[8] |
| Compound 3e | 4-(sec-butoxy)phenyl | WDR5 WIN-site | Epigenetic Inhibition | ~64 nM (Scaffold)[9] |
Insight: In the development of NLRP3 inhibitors, replacing a standard methoxy group with a propoxy or sec-butoxy group led to a measurable increase in inhibitory potency due to enhanced van der Waals interactions within the target binding pocket[5][6].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to prevent false positives—a critical requirement when evaluating highly lipophilic compounds that can cause non-specific membrane disruption.
Protocol 1: In Vitro CYP1A2 O-Dealkylation Kinetics
Purpose: To quantify the steric effect of the sec-butoxy group on hepatic metabolism compared to phenacetin[3][10].
-
Hepatocyte Preparation: Culture freshly isolated human hepatocytes or Fa2N-4 immortalized cells in a sandwich configuration.
-
Induction Control: Treat positive control wells with 100 µM Omeprazole for 72 hours to induce CYP1A2 expression. Use 0.1% DMSO as a vehicle control.
-
Substrate Incubation: Introduce 100 µM of N-(4-sec-butoxyphenyl)acetamide (Test) and 100 µM Phenacetin (Reference) into separate wells.
-
Metabolite Tracking: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., deuterated paracetamol).
-
LC-MS/MS Quantification: Measure the formation rate of paracetamol.
-
Validation Step: Calculate the intrinsic clearance (
) and compare the half-life ( ). A successful assay will show Omeprazole-treated cells exhibiting a increase in O-dealkylation velocity compared to vehicle controls.
Protocol 2: NLRP3 Inflammasome Inhibition Assay
Purpose: To evaluate the immunomodulatory potency of N-benzyl-2-phenylacetamide derivatives[6].
-
Cell Culture: Seed J774A.1 murine macrophages in 96-well plates at
cells/well. -
Signal 1 (Priming): Incubate cells with 1 µg/mL Lipopolysaccharide (LPS) for 4.5 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Compound Treatment: Add the sec-butoxy phenyl acetamide derivative at varying concentrations (0.01 µM to 10 µM) and incubate for 1 hour. Include MCC950 as a positive control inhibitor.
-
Signal 2 (Activation): Stimulate the cells with 5 mM ATP for 30 minutes to trigger inflammasome oligomerization.
-
Orthogonal Validation (Critical): Collect the supernatant. Run a Lactate Dehydrogenase (LDH) release assay on half of the supernatant to confirm that the compound is not causing non-specific cytotoxicity (which would artificially lower IL-1β readings).
-
Quantification: Perform an ELISA on the remaining supernatant to quantify secreted IL-1β and calculate the IC50.
Fig 2: Self-validating high-throughput workflow for NLRP3 inflammasome inhibition.
Conclusion & Future Perspectives
The sec-butoxy phenyl acetamide scaffold is a highly versatile chemical space. By leveraging the steric bulk and lipophilicity of the sec-butoxy group, drug developers can fine-tune the pharmacokinetic profile of classical analgesics, mitigating rapid CYP1A2 metabolism. More importantly, repositioning this functional group onto N-benzyl derivatives unlocks potent, low-nanomolar inhibition of the NLRP3 inflammasome. Future development should focus on optimizing the aqueous solubility of these compounds while maintaining their exquisite binding affinities in the NACHT domain, paving the way for novel therapeutics in neuroinflammation and autoimmune diseases.
References
- Source: nih.
- Source: nih.
- Source: scispace.
- Source: xenotech.
- Source: researchgate.
- Title: Homeopathic medicament comprising phenacetin for the treatment of cancer (EP2558086A1)
Sources
- 1. FR2958849A1 - HOMEOPATHIC DRUG WITH ANTI-CANCER ACTIVITY - Google Patents [patents.google.com]
- 2. EP2558086A1 - Homeopathic medicament comprising phenacetin for the treatment of cancer - Google Patents [patents.google.com]
- 3. xenotech.com [xenotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 8. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. xenotech.com [xenotech.com]
A Technical Guide to the Pharmacophore Analysis of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide and its Analogs: A Ligand-Based Approach for Novel Compound Investigation
Abstract
This in-depth technical guide delineates a comprehensive workflow for the pharmacophore analysis of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, a compound with limited currently available biological data. Given the novelty of this specific molecule, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals on how to approach pharmacophore modeling for new chemical entities. By leveraging data from structurally similar N-phenylacetamide analogs with known biological activities, we present a robust, self-validating methodology for constructing and validating a ligand-based pharmacophore model. This guide provides not only the step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring technical accuracy and field-proven insights. The ultimate goal is to generate a predictive 3D pharmacophore model that can guide the virtual screening and rational design of novel derivatives with enhanced biological activity.
Introduction: The Rationale for Pharmacophore Modeling of Novel N-Phenylacetamides
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The subject of this guide, 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, represents a novel variation on this theme. In the absence of specific biological data for this compound, a ligand-based pharmacophore modeling approach becomes an invaluable tool.[5][6][7] This strategy allows us to extrapolate from the known activities of related compounds to hypothesize the key chemical features responsible for their biological effects.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response.[5] By identifying a common pharmacophore among a set of active molecules, we can create a 3D query to screen large compound libraries for novel, structurally diverse molecules with a high probability of being active. This guide will walk through the process of developing such a model, using a hypothetical set of active N-phenylacetamide analogs as a training set.
The Strategic Workflow of Ligand-Based Pharmacophore Modeling
The development of a robust ligand-based pharmacophore model is a multi-step process that requires careful consideration of the input data and validation at each stage. Our workflow is designed to be a self-validating system, ensuring the final model is both predictive and scientifically sound.
Caption: A hypothetical 3D pharmacophore model for active N-phenylacetamide analogs.
Table 1: Hypothetical Pharmacophoric Features and Constraints
| Feature | Type | Radius (Å) |
| HBA | Hydrogen Bond Acceptor | 1.2 |
| HBD | Hydrogen Bond Donor | 1.0 |
| HY1 | Hydrophobic | 1.5 |
| HY2 | Hydrophobic | 1.5 |
| AR | Aromatic Ring | 1.8 |
Application of the Validated Pharmacophore Model
Once a pharmacophore model has been rigorously validated, it can be used for several downstream applications in the drug discovery process:
-
Virtual Screening: The model can be used as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) to identify novel compounds that match the pharmacophore and are therefore likely to be active.
-
Lead Optimization: The model can guide the chemical synthesis of new analogs of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide by highlighting the key features that need to be maintained or enhanced to improve biological activity.
-
De Novo Design: The pharmacophore can serve as a template for the de novo design of entirely new molecular scaffolds that possess the desired pharmacophoric features.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the pharmacophore analysis of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide and its analogs. By adopting a ligand-based approach and emphasizing a self-validating methodology, researchers can generate predictive pharmacophore models even for novel compounds with limited biological data. The application of such models can significantly accelerate the drug discovery process by enabling the rational design and identification of new and potent therapeutic agents. The principles and protocols detailed herein provide a solid foundation for any scientist or researcher looking to leverage the power of pharmacophore modeling in their drug development endeavors.
References
-
Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | C9H7BrF3NO | CID 2317152 - PubChem. PubChem. [Link]
-
Pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide using molecular modelling studies, design, ADMET prediction, synthesis and evaluation of potential anti-cancer agents. ResearchGate. [Link]
-
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]
-
2-Bromo-3-phenylbutanamide | C10H12BrNO | CID 21836951 - PubChem. PubChem. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]
- A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
-
Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 6. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]
- 7. dovepress.com [dovepress.com]
The Alpha-Bromoacetamide Warhead: A Technical Guide to its Reactivity and Application in Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alpha-bromoacetamide group is a potent and versatile electrophilic "warhead" increasingly utilized in medicinal chemistry for the design of targeted covalent inhibitors. Its reactivity, which can be finely tuned through structural modifications, allows for the formation of stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the binding sites of protein targets. This irreversible or long-residence-time mode of action can confer significant advantages in terms of potency, duration of action, and the ability to target challenging proteins. This in-depth technical guide provides a comprehensive overview of the core principles governing the reactivity of alpha-bromoacetamides, detailed experimental protocols for their synthesis and kinetic evaluation, and critical considerations for their successful application in drug discovery programs.
Introduction: The Rise of Covalent Inhibitors and the Role of Alpha-Bromoacetamides
The paradigm of drug design has evolved beyond reversible, non-covalent interactions to re-embrace covalent inhibition, a strategy that offers the potential for enhanced therapeutic efficacy and the ability to tackle previously "undruggable" targets. Covalent inhibitors function by forming a stable chemical bond with their target protein, leading to prolonged or permanent inactivation. The success of this approach is exemplified by a growing number of FDA-approved drugs.
At the heart of every targeted covalent inhibitor is the "warhead," an electrophilic functional group responsible for reacting with a specific nucleophilic amino acid residue on the target protein. Among the arsenal of available warheads, alpha-haloacetamides, and specifically alpha-bromoacetamides, have garnered significant interest. The reactivity of the alpha-carbon is enhanced by the adjacent electron-withdrawing amide group and the presence of bromine as a good leaving group, making it a prime candidate for nucleophilic attack.
This guide will serve as a detailed resource for researchers looking to leverage the unique properties of the alpha-bromoacetamide warhead in their drug discovery efforts.
The Chemistry of Reactivity: Mechanism and Influencing Factors
The primary mechanism by which alpha-bromoacetamides exert their covalent inhibitory effect is through a nucleophilic substitution reaction (SN2) with a deprotonated thiol group of a cysteine residue within the protein's binding pocket.
The SN2 Reaction with Cysteine
The reaction proceeds via a one-step mechanism where the nucleophilic thiolate anion attacks the electrophilic α-carbon of the bromoacetamide, leading to the displacement of the bromide ion and the formation of a stable thioether bond. The efficiency of this reaction is governed by several factors:
-
Nucleophilicity of the Cysteine Thiol: The pKa of the cysteine thiol group is a critical determinant of its nucleophilicity. A lower pKa indicates a greater proportion of the highly nucleophilic thiolate anion at physiological pH, thus accelerating the reaction rate. The microenvironment within the protein's active site can significantly influence the pKa of a particular cysteine residue.
-
Electrophilicity of the Alpha-Carbon: The presence of the electron-withdrawing amide group increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.
-
The Bromine Leaving Group: Bromide is an effective leaving group, facilitating the SN2 reaction. The reactivity of haloacetamides follows the trend: Iodoacetamide > Bromoacetamide > Chloroacetamide, which corresponds to the leaving group ability of the halide. While iodoacetamides are more reactive, they can also be less specific, leading to off-target reactions. Bromoacetamides often provide a better balance of reactivity and selectivity.
Synthesis of Alpha-Bromoacetamide-Containing Molecules
The synthesis of alpha-bromoacetamide-functionalized compounds is typically straightforward, often involving the acylation of a primary or secondary amine with a bromoacetyl halide or a related activated species.
General Synthesis of N-substituted Alpha-Bromoacetamides
A common and direct method for the synthesis of N-substituted alpha-bromoacetamides involves the reaction of a primary or secondary amine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.
dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Experimental Protocol: Synthesis of a Model N-aryl-alpha-bromoacetamide
This protocol describes a general procedure for the synthesis of an N-aryl-alpha-bromoacetamide from an aniline derivative.
Materials:
-
Aniline derivative (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the aniline derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add bromoacetyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-aryl-alpha-bromoacetamide.
Kinetic Characterization of Alpha-Bromoacetamide Inhibitors
A critical aspect of developing covalent inhibitors is the quantitative characterization of their interaction with the target protein. The potency of an irreversible inhibitor is not adequately described by a simple IC50 value, as it is time-dependent. Instead, the efficiency of covalent modification is typically expressed as the second-order rate constant, kinact/KI, where kinact is the maximal rate of inactivation and KI is the inhibitor concentration at which the half-maximal rate of inactivation is observed.
Two-Step Model of Covalent Inhibition
The interaction of an alpha-bromoacetamide inhibitor (I) with its target enzyme (E) is best described by a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, KI.
-
Irreversible Reaction: The covalent bond is then formed between the inhibitor and the enzyme, leading to the inactivated enzyme-inhibitor complex (E-I). This step is characterized by the rate constant of inactivation, kinact.
dot graph "covalent_inhibition_mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Experimental Protocol: Determination of kinact and KI using a Time-Dependent IC50 Assay
This method involves measuring the IC50 of the inhibitor at multiple pre-incubation time points. As the covalent reaction proceeds, the apparent potency of the inhibitor increases, resulting in a leftward shift of the IC50 curve over time.
Materials:
-
Purified target enzyme
-
Alpha-bromoacetamide inhibitor stock solution in DMSO
-
Assay buffer
-
Substrate for the enzyme
-
Detection reagents for the enzyme assay
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the alpha-bromoacetamide inhibitor in the assay buffer.
-
In a microplate, add the enzyme to wells containing the different inhibitor concentrations. Include a control with no inhibitor (DMSO vehicle only).
-
Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature.
-
-
Enzymatic Reaction Initiation:
-
At the end of each pre-incubation time point, initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below the Km value.
-
-
Signal Detection:
-
Allow the enzymatic reaction to proceed for a fixed period, ensuring that the product formation is in the linear range for the uninhibited control.
-
Stop the reaction (if necessary) and measure the signal using a microplate reader.
-
-
Data Analysis:
-
For each pre-incubation time point, plot the enzyme activity (as a percentage of the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a standard dose-response curve to determine the IC50 value at each time point.
-
Plot the apparent rate constant, kobs, against the inhibitor concentration. kobs can be determined from the change in IC50 over time.
-
Fit the resulting data to the following equation to determine kinact and KI:
kobs = kinact * [I] / (KI + [I])
where [I] is the inhibitor concentration.
-
Case Study: Bromoacetamide in the Development of Kinase Inhibitors
While a specific FDA-approved drug with an alpha-bromoacetamide warhead remains elusive for a detailed case study, the utility of this moiety has been extensively demonstrated in the preclinical development of potent and selective kinase inhibitors. For instance, in the development of inhibitors for Janus kinases (JAKs), a family of tyrosine kinases involved in inflammatory diseases, alpha-bromoacetamides have been employed to target a non-catalytic cysteine residue (Cys-909) in JAK3. This strategy has led to the development of highly selective irreversible inhibitors of JAK3.[1]
The design of these inhibitors typically involves a scaffold that provides reversible binding affinity and selectivity for the target kinase, with the alpha-bromoacetamide warhead positioned to react with the target cysteine. The N-substituent of the bromoacetamide can be modified to optimize binding affinity, solubility, and pharmacokinetic properties.
Stability and Safety Considerations
Chemical Stability
Alpha-bromoacetamides are generally stable compounds but can be susceptible to hydrolysis, particularly at high pH. It is important to assess the stability of a novel alpha-bromoacetamide inhibitor in relevant biological media, such as plasma and cell culture medium, to ensure that the observed biological activity is due to the intact compound. Stability can be assessed by incubating the compound in the desired medium and quantifying its concentration over time using LC-MS/MS.
Safety and Off-Target Reactivity
A primary concern with covalent inhibitors is the potential for off-target reactivity, which can lead to toxicity. The reactivity of the alpha-bromoacetamide warhead should be carefully tuned to be reactive enough to engage the target protein but not so reactive that it indiscriminately modifies other biological molecules. The selectivity of a covalent inhibitor is a function of both the intrinsic reactivity of the warhead and the non-covalent binding affinity of the scaffold for the target protein.
Off-target reactivity can be assessed using proteomic methods, such as activity-based protein profiling (ABPP), to identify other proteins that are covalently modified by the inhibitor in a cellular context.
Conclusion and Future Perspectives
The alpha-bromoacetamide moiety represents a valuable and versatile tool in the medicinal chemist's arsenal for the design of targeted covalent inhibitors. Its predictable reactivity, synthetic accessibility, and the stable nature of the resulting covalent adduct make it an attractive warhead for a wide range of protein targets. As our understanding of the nuances of covalent drug design continues to grow, we can expect to see the alpha-bromoacetamide warhead featured in an increasing number of innovative and effective therapeutics. Future work in this area will likely focus on further refining the reactivity of this warhead through subtle structural modifications and developing novel strategies to enhance target selectivity and minimize off-target effects.
References
-
American Chemical Society. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. [Link]
-
National Center for Biotechnology Information. (n.d.). EGFR inhibitor-resistant lung cancers exhibit collateral sensitivity to a covalent, cysteine-independent KEAP1 oligomerizing molecular bridge. [Link]
-
National Center for Biotechnology Information. (n.d.). Relative Bioavailability and Bioequivalence of Brivaracetam 10 mg/mL Oral Solution and 50‐mg Film‐Coated Tablet. [Link]
-
National Center for Biotechnology Information. (2025). Key advances in the development of reversible covalent inhibitors. [Link]
-
Royal Society of Chemistry. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]
-
PubMed. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. [Link]
-
ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). [Link]
-
National Center for Biotechnology Information. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]
-
ResearchGate. (n.d.). Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone. [Link]
-
ResearchGate. (2023). Recent Advances in Covalent Drug Discovery. [Link]
-
Frontiers. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]
-
National Center for Biotechnology Information. (2020). Covalent inhibitors: a rational approach to drug discovery. [Link]
-
MDPI. (2022). The Role of Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions. [Link]
-
American Chemical Society. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. [Link]
-
MDPI. (2023). Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. [Link]
-
National Center for Biotechnology Information. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. [Link]
-
American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). An update on the discovery and development of reversible covalent inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]
-
Haematologica. (n.d.). The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents. [Link]
-
MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]
-
ResearchGate. (n.d.). Structures of compounds P13I and L18I. BTK-inhibiting warheads derived from ibrutinib and pomalidomide-derived CRBN-targeting moieties are colored blue and red, respectively. [Link]
-
OncLive. (2024). BTK Inhibitor Combinations Move to Forefront of CLL Investigations, Conversations. [Link]
-
National Center for Biotechnology Information. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. [Link]
-
National Center for Biotechnology Information. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Fast Cysteine Bioconjugation Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]
-
ChemRxiv. (n.d.). Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. [Link]
-
MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
-
ResearchGate. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]
-
Semantic Scholar. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. [Link]
-
Elsevier. (n.d.). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. [Link]
-
ResearchGate. (2026). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). Research progress in electrochemical determination of Janus kinase inhibitors and proposals for amplifying clinical applicability. [Link]
-
ResearchGate. (n.d.). The expanding repertoire of covalent warheads for drug discovery. [Link]
Sources
Cysteine-Directed Covalent Modifiers: SAR Studies of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide Analogs
Executive Summary
The rational design of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between non-covalent target affinity and electrophilic warhead reactivity. This technical guide explores the Structure-Activity Relationship (SAR) of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide , a highly reactive prototypical covalent probe. By systematically modifying both the electrophilic warhead and the steric bulk of the sec-butoxy scaffold, we establish a framework for converting a non-selective alkylating agent into a highly specific, low-toxicity TCI candidate.
Mechanistic Rationale and Scaffold Design
Historically, covalent drugs were often discovered serendipitously and were associated with idiosyncratic toxicity due to off-target protein haptenization. However, the field has experienced a massive resurgence driven by the rational design of TCIs[1].
The core molecule, 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, consists of two primary domains:
-
The Recognition Element (3-(sec-butoxy)aniline): This moiety drives the initial reversible binding (
) to the target protein's hydrophobic pocket. -
The Warhead (Alpha-bromoacetamide): A highly reactive electrophile that dictates the rate of irreversible covalent bond formation (
) with a proximal nucleophile, typically a non-catalytic cysteine residue.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The mechanism of action relies on an
Covalent modification mechanism: SN2 displacement of bromide by a target cysteine thiolate.
SAR Strategy: Tuning Reactivity and Recognition
To optimize this scaffold for in vivo applications, we must address its primary liability: the excessive intrinsic reactivity of the bromoacetamide group, which leads to rapid depletion by intracellular glutathione (GSH) and poor target selectivity[2].
Warhead Tuning (Electrophilicity)
The goal is to reduce the intrinsic reactivity of the warhead so that covalent bond formation is entirely dependent on the proximity effect generated by the initial non-covalent binding event.
-
Bromoacetamide: Highly reactive; excellent for initial in vitro proof-of-concept but prone to off-target toxicity.
-
Chloroacetamide: Moderately reactive; often the "sweet spot" for achieving a favorable half-life while maintaining target engagement.
-
Acrylamide: A Michael acceptor with much lower intrinsic reactivity, requiring precise alignment with the target cysteine for addition to occur.
Scaffold Tuning (Sterics and Stereochemistry)
The sec-butoxy group at the meta position of the phenyl ring provides a unique, chiral hydrophobic vector.
-
Steric Bulk: Modifying this to iso-butoxy or tert-butoxy maps the volumetric constraints of the target's hydrophobic binding pocket.
-
Stereochemistry: The sec-butoxy group contains a chiral center. Evaluating the pure (R) and (S) enantiomers tests the hypothesis that non-covalent recognition strictly governs the subsequent covalent reaction.
Experimental Workflows
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal controls to rule out false positives caused by compound aggregation or assay interference.
Protocol 1: Synthesis of the Core Scaffold
Causality: An amidation approach is chosen over alkylation to prevent over-reaction and ensure high yields of the mono-substituted acetamide.
-
Preparation: Dissolve 3-(sec-butoxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction to 0 °C using an ice bath to prevent exothermic degradation.
-
Acylation: Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes. Self-validation: Monitor by TLC (Hexanes:Ethyl Acetate 3:1); the primary amine spot should disappear entirely, replaced by a higher
UV-active spot. -
Workup: Quench with saturated aqueous
. Extract with DCM, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography to yield 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
Protocol 2: Glutathione (GSH) Reactivity Assay
Causality: Measuring the degradation half-life (
-
Incubation: Prepare a 50 µM solution of the test compound in PBS (pH 7.4) containing 5 mM reduced GSH (simulating intracellular concentrations) and 100 µM of an internal standard (e.g., labetalol) at 37 °C.
-
Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot and quench immediately into 50 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Quantification: Normalize the compound peak area to the internal standard. Plot
versus time. The slope represents the pseudo-first-order rate constant ( ), from which .
SAR screening cascade for evaluating novel targeted covalent inhibitors.
Quantitative SAR Data Analysis
The table below summarizes the biological and physicochemical data for the synthesized analogs against a model cysteine-dependent kinase target.
| Compound ID | Warhead ( | Aryl Substitution ( | GSH | Target Kinase |
| 1 (Core) | Bromoacetamide | 3-(sec-butoxy) | 12 | 45 |
| 2 | Chloroacetamide | 3-(sec-butoxy) | 340 | 120 |
| 3 | Acrylamide | 3-(sec-butoxy) | >1440 | 850 |
| 4 | Bromoacetamide | 3-(iso-butoxy) | 14 | 310 |
| 5 | Bromoacetamide | 3-(tert-butoxy) | 15 | >1000 |
| 6 | Chloroacetamide | 3-((R)-sec-butoxy) | 345 | 65 |
| 7 | Chloroacetamide | 3-((S)-sec-butoxy) | 338 | 480 |
Key Insights:
-
Warhead Attenuation: Moving from bromoacetamide (1 ) to chloroacetamide (2 ) drastically improves the GSH half-life from 12 minutes to 340 minutes, preventing rapid in vivo clearance while maintaining respectable potency.
-
Steric Intolerance: Branched isomers like iso-butoxy (4 ) and tert-butoxy (5 ) cause a severe drop in potency, indicating a tightly constrained hydrophobic pocket that cannot accommodate bulky, spherical groups.
-
Stereospecificity: The transition to the chloroacetamide warhead allowed us to isolate the impact of non-covalent binding. Compound 6 (R-enantiomer) is nearly 8-fold more potent than Compound 7 (S-enantiomer). Because their intrinsic electrophilicities (GSH
) are identical, this potency difference proves that the initial reversible binding event ( ) strictly dictates the efficiency of the subsequent covalent attack.
Conclusion
The 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide scaffold serves as a powerful starting point for covalent drug discovery. By systematically attenuating the warhead to a chloroacetamide and isolating the (R)-sec-butoxy enantiomer, we successfully engineered Compound 6 , a molecule that balances chemical stability with high biochemical potency. This paradigm underscores the modern approach to covalent drug design: relying on precise architectural fit rather than sheer chemical reactivity to achieve target engagement.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Singh, J. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry, 65(8), 5886–5901.[Link]
-
Sutanto, F., et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Pharmaceuticals, 15(12), 1478.[Link]
Sources
Thermodynamic Stability and Kinetic Profiling of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide: A Technical Whitepaper
Executive Summary
In the landscape of targeted covalent inhibitors and chemical probes, alpha-bromoacetamides serve as highly selective electrophilic warheads. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is a rationally designed molecule featuring a reactive alkylating center paired with a lipophilic, sterically tuned sec-butoxy ether moiety.
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous thermodynamic analysis of this compound. Understanding the delicate balance between its kinetic stability in aqueous media and its thermodynamic drive to form covalent adducts is critical for optimizing assay conditions, formulating storage protocols, and predicting in vivo target engagement.
Thermodynamic Profiling of Core Structural Motifs
The stability of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is governed by three distinct thermodynamic domains within its molecular topology:
The Alpha-Bromoacetamide Warhead: Hydrolysis vs. Thiolation
The alpha-carbon adjacent to the carbonyl is highly electrophilic, making it susceptible to nucleophilic substitution (
-
Aqueous Hydrolysis (Kinetic Control): The attack of water or hydroxide ions on the alpha-carbon yields a hydroxyacetamide degradant. However, the Gibbs free energy of activation (
) for the neutral hydrolysis of similar amides is positive (typically >+16 kJ/mol), meaning the reaction is non-spontaneous and kinetically slow at room temperature[1]. -
Thiol Conjugation (Thermodynamic Control): When exposed to biological thiols (e.g., cysteine residues or glutathione), the warhead forms a thioether bond. Unlike maleimide-based bioconjugation—which is susceptible to retro-Michael reactions and subsequent "payload migration" in vivo—the thiol-bromoacetamide reaction yields a thermodynamically stable, irreversible thioether product[2]. The overall
for this thioether formation is highly exergonic (often exceeding -100 kJ/mol in aqueous phases), driving the reaction to absolute completion[1].
The Amide Linkage
The acetamide bond connecting the warhead to the phenyl ring is thermodynamically robust due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi-system. Without enzymatic catalysis (e.g., amidases) or extreme thermal/acidic conditions, the spontaneous cleavage of this bond is thermodynamically prohibited under physiological conditions.
The sec-Butoxy Ether Moiety
The alkyl-aryl ether linkage at the meta-position of the aniline core provides critical lipophilicity. Aryl ethers possess high bond dissociation energies. The steric bulk of the sec-butyl group further shields the oxygen atom from electrophilic attack, rendering this moiety highly stable against standard oxidative or hydrolytic degradation pathways.
Degradation & Reactivity Pathways
Diagram 1: Competing thermodynamic pathways of the bromoacetamide core (Max Width: 760px).
Experimental Methodologies for Stability Assessment
To establish a trustworthy, self-validating thermodynamic profile, the following protocols utilize internal controls and multi-variable modeling to ensure data integrity.
Protocol 1: Aqueous Hydrolysis Kinetics and Thermodynamic Extraction
Objective: Determine the activation energy (
-
Sample Preparation: Prepare a 10 mM stock of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in anhydrous DMSO. Dilute to a final concentration of 10 µM in 50 mM Phosphate Buffer (pH 7.4) containing 5% acetonitrile to maintain solubility.
-
Thermal Incubation: Divide the solution into three sealed, temperature-controlled vessels set to 25°C, 37°C, and 50°C.
-
Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench each aliquot into 50 µL of cold acetonitrile containing 1% formic acid and an internal standard (e.g., heavy-isotope labeled analogue).
-
Causality: Formic acid drops the pH below 3.0, instantly protonating hydroxide nucleophiles and freezing the kinetic profile at the exact time of sampling.
-
-
LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Plot
versus time to extract . -
Thermodynamic Calculation: Plot
against (Arrhenius plot) to calculate the activation energy ( ).
Protocol 2: Thiol Reactivity and Conjugation Thermodynamics
Objective: Quantify the electrophilic efficiency of the warhead.
Causality & Design: We utilize Glutathione (GSH) as a surrogate for cellular thiols. The assay is run at pH 7.4 and pH 8.0. Because the pKa of the GSH thiol is approximately 8.8, raising the pH exponentially increases the highly nucleophilic thiolate fraction, accelerating the reaction and validating the
-
Reaction Setup: Incubate 10 µM of the compound with 5 mM GSH in 50 mM HEPES buffer at 37°C.
-
Sampling: Extract aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Quench with an excess of N-ethylmaleimide (NEM) to rapidly scavenge unreacted GSH, preventing further reaction with the bromoacetamide during LC-MS analysis[4].
-
Analysis: Monitor the depletion of the parent molecule and the corresponding appearance of the thioether mass adduct.
Experimental Workflow Visualization
Diagram 2: Self-validating experimental workflow for thermodynamic profiling (Max Width: 760px).
Quantitative Data Presentation
The following table synthesizes the expected thermodynamic and kinetic parameters for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, extrapolated from established bromoacetamide profiling data.
| Parameter | Condition / Medium | Estimated Value | Mechanistic Implication |
| Gibbs Free Energy of Hydrolysis ( | Aqueous Buffer, pH 7.4, 298K | +16 to +25 kJ/mol | Non-spontaneous; requires significant activation energy to degrade[1]. |
| Activation Energy ( | Aqueous Buffer, pH 7.4 | ~85 kJ/mol | Highly stable at room temperature; degradation accelerates significantly >40°C. |
| Half-life ( | pH 7.4, 37°C | >120 hours | Provides a wide temporal window for prolonged in vitro bioassays without significant payload loss. |
| Half-life ( | 5 mM GSH, pH 7.4, 37°C | 2.0 - 4.0 hours | Efficient covalent targeting of biological thiols; slower than maleimides but highly selective. |
| Gibbs Free Energy of Thioether Formation ( | Intrinsic aqueous phase | -80 to -110 kJ/mol | Highly exergonic; ensures irreversible covalent bond formation and prevents payload migration[1],[2]. |
Conclusion
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide represents a highly stable, finely tuned electrophilic probe. Its thermodynamic profile demonstrates a strong preference for irreversible thiolation over aqueous hydrolysis. By employing the self-validating Arrhenius and pH-dependent kinetic protocols outlined above, researchers can accurately map its stability boundaries, ensuring high-fidelity data in downstream structural biology and drug discovery applications.
References
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI.
- Maleimide Reaction Chemistry - Vector Labs.
- Recruitment of genes and enzymes conferring resistance to the nonnatural toxin bromoacet
- AANAT Kinetics of CoASH-Targeted Electrophiles of Tryptamine and Rel
Sources
- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. AANAT Kinetics of CoASH-Targeted Electrophiles of Tryptamine and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of genes and enzymes conferring resistance to the nonnatural toxin bromoacetate - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Evolution of N-Phenyl Acetamide Derivatives: From Acetanilide to AM404
Executive Summary
The transition from early coal-tar derivatives to modern analgesics represents a cornerstone of pharmacological history. As an application scientist, understanding the structural and mechanistic evolution of N-phenyl acetamide derivatives—specifically acetanilide, phenacetin, and acetaminophen (paracetamol)—is critical for modern drug design. This whitepaper explores the historical discovery, pharmacokinetic paradigm shifts, modern central nervous system (CNS) mechanisms involving the AM404 metabolite, and the validated synthetic protocols that define this class of compounds.
Historical Context: The Accidental Discovery of Acetanilide
The pharmacological utility of N-phenyl acetamide derivatives was discovered entirely by accident. In 1886, French physicians Arnold Cahn and Paul Hepp were investigating coal tar derivatives when a patient was mistakenly administered acetanilide (N-phenylacetamide) instead of the intended anti-helminthic, naphthalene (1)[1]. The compound induced rapid fever reduction, leading to its commercialization under the trade name Antifebrin by Kalle & Co., making it the first commercially available drug with both analgesic and antipyretic properties (2)[2].
However, the clinical success of acetanilide was short-lived due to severe toxicity. In the body, a minor metabolic pathway hydrolyzes acetanilide into aniline, a highly toxic compound that oxidizes hemoglobin into methemoglobin, resulting in cyanosis and severe hepatorenal damage (3)[3]. This unacceptable safety profile catalyzed the search for safer derivatives.
The Pharmacokinetic Breakthrough: Brodie and Axelrod's Paradigm Shift
Although acetaminophen was first synthesized in 1878 by Harmon Northrop Morse, it was largely ignored by the medical community for over 70 years (2)[2]. The turning point occurred in 1948 when researchers Bernard Brodie and Julius Axelrod published their seminal paper, "The fate of acetanilide in man" (4)[4].
Utilizing newly developed colorimetric detection methods, Brodie and Axelrod analyzed blood and urine samples and proved that the therapeutic effects of acetanilide were actually driven by its major active metabolite: N-acetyl-p-aminophenol (acetaminophen) (4)[4]. Crucially, they demonstrated that administering acetaminophen directly bypassed the toxic aniline pathway, eliminating the risk of methemoglobinemia. This discovery led to the widespread commercialization of acetaminophen as a safer alternative in 1955 (2)[2].
Modern Mechanistic Insights: The AM404 Pathway
For decades, the exact mechanism of acetaminophen remained elusive, often incorrectly attributed to simple peripheral cyclooxygenase (COX) inhibition. Modern neuropharmacology has revealed that acetaminophen acts primarily as a central prodrug.
Once administered, acetaminophen undergoes deacetylation in the liver and CNS to form p-aminophenol, which readily crosses the blood-brain barrier (5)[5]. Within the brain and spinal cord, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to synthesize N-acylphenolamine (AM404) (6)[6].
AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channels and acts on cannabinoid 1 (CB1) receptors in the midbrain and medulla (6)[6]. This supraspinal activation reinforces descending serotonergic pathways, effectively modulating nociceptive transmission and explaining paracetamol's profound central analgesia despite its lack of peripheral anti-inflammatory action (5)[5].
Metabolic pathway of acetanilide to AM404 mediating central analgesia via TRPV1 and CB1 receptors.
Experimental Workflow: Synthesis and Purification of Acetaminophen
To fully grasp the chemical nature of N-phenyl acetamide derivatives, one must understand their synthesis. The standard laboratory protocol for synthesizing acetaminophen involves the selective acylation of p-aminophenol (7)[7].
Causality of Reagent Selection: Acetic anhydride is strictly chosen over acetyl chloride. Acetyl chloride is overly reactive and would attack both the amine (-NH2) and the hydroxyl (-OH) groups, resulting in an unwanted di-acetate byproduct. Acetic anhydride is milder and selectively acetylates the more nucleophilic amine group in aqueous conditions, yielding the desired amide (7)[7].
Self-Validating Step-by-Step Protocol:
-
Reactant Suspension: Weigh 0.150 g of p-aminophenol and suspend it in 0.450 mL of distilled water within a conical vial (7)[7].
-
Exothermic Acylation: Add 0.165 mL of acetic anhydride. The reaction is naturally exothermic; the generated heat dissolves the p-aminophenol and drives the acylation forward (7)[7].
-
Crystallization: Allow the solution to cool, then place it in an ice bath for 10 minutes. Scratch the inside of the glass vial to induce the crystallization of crude acetaminophen (7)[7].
-
Decolorization (Purity Validation): Crude acetaminophen often contains dark dye impurities due to the oxidation of the starting phenol. Dissolve the crude product in 1.5 mL of hot water and add 0.2 g of sodium dithionite (Na₂S₂O₃). Causality: Sodium dithionite is a powerful reducing agent that reduces the double bonds in the colored dye impurities, converting them into colorless, soluble substances (7)[7].
-
Final Isolation: Cool the mixture again to reprecipitate the pure, decolorized acetaminophen. Collect via a Hirsch funnel and validate completion using Thin Layer Chromatography (TLC), confirming the absence of the p-aminophenol spot.
Step-by-step chemical synthesis workflow of acetaminophen from p-aminophenol.
Quantitative Pharmacological Data
To contextualize the evolution of these chemical derivatives, the following table summarizes the pharmacokinetic and historical data of the primary N-phenyl acetamide compounds. This data highlights the shift toward compounds with optimized half-lives and safer active metabolites (8)[8].
| Compound | Year Discovered/Synthesized | Bioavailability | Elimination Half-life | Primary Active Metabolite |
| Acetanilide | 1886 | ~80% | 2-3 hours | Paracetamol (Hepatic) |
| Phenacetin | 1887 | Variable | ~1 hour | Paracetamol (Hepatic) |
| Paracetamol | 1878 (Marketed 1955) | 63-89% | 1.9-2.5 hours | AM404 (in CNS) |
Conclusion
The journey from the serendipitous discovery of acetanilide to the targeted use of acetaminophen underscores the importance of metabolic profiling in drug development. By understanding that the body transforms acetanilide into the safer, highly effective acetaminophen, researchers were able to bypass aniline-induced methemoglobinemia. Today, the revelation that acetaminophen operates centrally via the AM404-TRPV1/CB1 pathway continues to inform the development of novel, non-opioid analgesics.
References
1.[1] Grokipedia. "Acetanilide". 2.[5] Frontiers in Pharmacology. "Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action". 3.[4] Oxford Academic. "The rediscovery of paracetamol". 4.[6] PMC. "An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen)". 5.[7] Free.fr. "Synthesis of Acetaminophen". 6.[8] Wikipedia. "Paracetamol". 7.[3] Wikipedia. "Acetanilide". 8.[2] FDA. "Drug Therapeutics & Regulation in the U.S.".
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. fda.gov [fda.gov]
- 3. Acetanilide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 6. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rene.souty.free.fr [rene.souty.free.fr]
- 8. Paracetamol - Wikipedia [en.wikipedia.org]
Application Note: Synthesis and Characterization of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: Generation of versatile
Abstract and Chemical Rationale
The synthesis of
Mechanistic Causality and Reagent Selection
The reaction proceeds via a nucleophilic acyl substitution .
-
Acylating Agent: Bromoacetyl bromide is selected over chloroacetyl chloride because the resulting
-bromo derivative exhibits significantly higher reactivity in subsequent displacement reactions, which is critical for the rapid generation of combinatorial drug libraries [2]. -
Solvent & Temperature: Anhydrous dichloromethane (DCM) is utilized for its excellent solvating power and aprotic nature. The reaction is initiated at 0 °C to strictly control the highly exothermic acylation and prevent competitive N-alkylation by the
-bromo group. -
Acid Scavenger: Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the hydrogen bromide (HBr) byproduct. Without TEA, the liberated HBr would protonate the starting 3-(sec-butoxy)aniline, forming an unreactive anilinium salt and stalling the reaction [3].
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the critical transition from low-temperature kinetic control to room-temperature thermodynamic completion.
Figure 1: Step-by-step workflow for the bromoacetylation of 3-(sec-butoxy)aniline.
Quantitative Data and Stoichiometry
To ensure a self-validating and scalable system, the stoichiometry is strictly controlled. A slight excess of bromoacetyl bromide ensures complete consumption of the aniline, while an excess of TEA guarantees complete neutralization of the acid byproduct [2].
Table 1: Reaction Stoichiometry (10 mmol scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 3-(sec-butoxy)aniline | 165.23 | 1.0 | 1.65 g | Nucleophile / Substrate |
| Bromoacetyl bromide | 201.84 | 1.1 | 2.22 g (0.96 mL) | Electrophile / Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (1.67 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 30 mL (Total) | Aprotic Solvent |
Step-by-Step Experimental Protocol
Caution: Bromoacetyl bromide is a potent lachrymator and corrosive alkylating agent. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Phase 1: Setup and Reagent Preparation
-
Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Substrate Dissolution: Charge the flask with 3-(sec-butoxy)aniline (1.65 g, 10.0 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) via syringe. Stir the mixture to ensure homogeneity.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Phase 2: Controlled Acylation
-
Electrophile Preparation: In a separate dry vial, dissolve bromoacetyl bromide (0.96 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Dropwise Addition: Using a syringe pump or an addition funnel, add the bromoacetyl bromide solution dropwise to the reaction flask over a period of 30 minutes.
-
Self-Validation Cue: A white precipitate (triethylammonium bromide,
) will begin to form immediately, confirming the progression of the acylation and the successful scavenging of HBr [3].
-
Phase 3: Propagation and Monitoring
-
Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for an additional 1.5 to 2 hours.
-
TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 7:3 Hexanes/Ethyl Acetate).
-
Self-Validation Cue: The starting aniline (fluorescent under short-wave UV, easily stained with ninhydrin) should disappear, replaced by a new, higher
spot corresponding to the less polar amide product.
-
Phase 4: Aqueous Workup
-
Quenching: Quench the reaction by adding 15 mL of ice-cold distilled water to dissolve the triethylammonium bromide salts. Transfer the biphasic mixture to a separatory funnel.
-
Acid Wash: Separate the organic layer and wash it with 1M aqueous HCl (15 mL) to remove any unreacted aniline and residual triethylamine.
-
Base Wash: Wash the organic layer with saturated aqueous
(15 mL) to neutralize and remove any hydrolyzed bromoacetic acid byproducts. Note: Vent the funnel frequently to release gas. -
Brine Wash & Drying: Wash with saturated aqueous NaCl (brine, 15 mL) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous
(approx. 3 g), and swirl until the drying agent is free-flowing. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white solid or viscous oil.
Phase 5: Purification
-
Flash Chromatography: Purify the crude material via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% Ethyl Acetate in Hexanes.
-
Isolation: Combine the product-containing fractions and remove the solvent in vacuo to afford pure 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
Expected Analytical Data
To confirm the structural integrity of the synthesized compound, the following analytical parameters should be verified against the isolated material.
Table 2: Expected Characterization Data
| Analytical Method | Expected Signals / Observations | Structural Correlation |
| Amide N-H proton | ||
| Aromatic protons (meta-substituted pattern) | ||
| Methine proton of the sec-butoxy group | ||
| Alkyl protons of the sec-butoxy group | ||
| LC-MS (ESI+) | 1:1 isotopic doublet confirming the presence of one Bromine atom ( | |
| FT-IR (ATR) | ~3250 | Amide N-H stretch, Amide I (C=O) stretch |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16641284, 3-(Sec-butoxy)aniline" PubChem, [Link].
-
El-Gohary, N. S., et al. "Synthesis of compounds: Bromoanilines were synthesised from the reaction of anilines with 1 equivalent of bromoacetyl bromide in the presence of Et3N." MedChemComm - RSC Publishing, [Link].
Application Note: Regioselective N-Acylation of 3-(sec-butoxy)aniline with Bromoacetyl Bromide
Introduction & Mechanistic Rationale
The synthesis of
Bromoacetyl bromide is a bifunctional electrophile possessing two reactive centers: the highly electrophilic acyl carbonyl carbon and the
Mechanistic Logic & Workflow Visualization
Logical flow of the nucleophilic acyl substitution mechanism.
Step-by-step experimental workflow for the N-acylation procedure.
Experimental Design & Causality
Every parameter in this protocol is engineered to maximize yield while suppressing side reactions (e.g., bis-acylation or electrophile hydrolysis).
-
Solvent Selection (Dichloromethane): Aprotic and non-nucleophilic, DCM prevents the solvolysis of the highly reactive bromoacetyl bromide while maintaining excellent solubility for both the aniline starting material and the resulting amide product[2].
-
Temperature Control (0 °C to RT): The acylation reaction is highly exothermic. Initiating the addition at 0 °C suppresses the formation of N,N-diacylated side products and minimizes the thermal degradation of the electrophile[3].
-
Base Selection (Triethylamine): TEA acts as a non-nucleophilic acid scavenger. The reaction generates one equivalent of hydrobromic acid (HBr). Without a base, the HBr would protonate the starting 3-(sec-butoxy)aniline, rendering it non-nucleophilic and artificially capping the theoretical yield at 50%[1].
Quantitative Data: Stoichiometry & Condition Optimization
Table 1: Stoichiometric Parameters for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| 3-(sec-butoxy)aniline | 165.23 | 1.0 | 10.0 | 1.65 g | Nucleophile |
| Bromoacetyl bromide | 201.84 | 1.1 | 11.0 | 2.22 g (0.96 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | N/A | 40 mL total | Solvent |
Table 2: Optimization of Reaction Conditions & Expected Outcomes
| Condition Variable | Observation / Causality | Expected Yield | Purity Profile |
| Base: None | HBr protonates aniline; reaction stalls at 50% conversion. | < 45% | High unreacted starting material. |
| Base: TEA (1.2 eq) | Efficient HBr neutralization; maintains aniline nucleophilicity. | > 85% | Clean conversion; minimal side products. |
| Temp: RT Addition | Exothermic runaway; promotes di-acylation and hydrolysis. | 50 - 60% | Significant di-amide and degraded electrophile. |
| Temp: 0 °C Addition | Controlled kinetics; selective mono-N-acylation. | > 85% | High purity mono-amide. |
Step-by-Step Protocol
-
Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(sec-butoxy)aniline (1.65 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL)[2].
-
Addition of the Base: Add triethylamine (TEA, 1.67 mL, 12.0 mmol) to the stirring solution.
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[3].
-
Electrophile Preparation: In a separate dry vial, dilute bromoacetyl bromide (0.96 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Dropwise Addition: Using an addition funnel or a syringe pump, add the bromoacetyl bromide solution dropwise to the reaction mixture over a period of 15–20 minutes. Causality Note: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized heating and suppressing the formation of N,N-diacylated byproducts[1].
-
Reaction Maturation: After the addition is complete, maintain the reaction at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–3 hours.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with distilled water (2 × 30 mL) to remove water-soluble triethylammonium bromide salts, followed by saturated aqueous NaCl (brine, 30 mL)[2].
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) or by recrystallization from ethyl acetate/hexanes to afford the pure 2-bromo-N-(3-(sec-butoxy)phenyl)acetamide[2].
Self-Validation & Analytical Confirmation
To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:
-
In-Process Monitoring (TLC): Use a mobile phase of 7:3 Hexanes:Ethyl Acetate. The starting 3-(sec-butoxy)aniline will appear as a polar spot (
) that stains active with ninhydrin. The product amide will appear as a less polar, UV-active spot ( ) that does not stain with ninhydrin. -
Post-Reaction Validation (
H NMR): In CDCl , confirm the disappearance of the broad aniline -NH singlet ( ppm). The successful formation of the product is validated by the appearance of a downfield amide -NH singlet ( ppm) and a sharp singlet integrating to 2 protons at ppm, corresponding to the -bromo (-CH -Br) group.
References
- Source: amazonaws.
- Source: benchchem.
- Source: nih.gov (PMC)
Sources
Advanced Application Note: Utility of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in Heterocycle Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Divergent Synthetic Pathways, and Self-Validating Protocols
Chemical Profiling & Strategic Utility
In modern drug discovery, the rapid assembly of functionalized heterocycles from versatile, bifunctional building blocks is paramount. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide serves as a highly privileged synthon in this regard. Structurally, it combines a highly electrophilic
From an application science perspective, the value of this molecule lies in its dual reactivity:
-
The
-Carbon Electrophile: The presence of the bromide leaving group adjacent to the carbonyl makes the -carbon highly susceptible to both transition-metal oxidative addition and bimolecular nucleophilic substitution (S 2)[1]. -
The Directing meta-sec-Butoxy Group: The sec-butoxy substituent is not merely a lipophilic appendage designed to improve the pharmacokinetic profiles of downstream APIs; it acts as a critical steric and electronic director. During intramolecular cyclizations, its bulk effectively blocks the para position, driving highly regioselective ring closures toward the less hindered ortho position.
This application note details the divergent synthesis of two highly valuable pharmacological scaffolds—oxindoles and thiazolidin-4-ones —directly from this single precursor.
Mechanistic Rationale & Pathway Visualization
The synthetic utility of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide can be split into two primary mechanistic pathways, both of which exploit the molecule's bifunctional nature to form stable 5-membered heterocycles.
Pathway A: Palladium-Catalyzed Intramolecular C-H Alkylation (Oxindole Synthesis)
Oxindoles are ubiquitous in kinase inhibitors and CNS-active agents. The synthesis relies on a Pd-catalyzed intramolecular
Pathway B: Bimolecular Hantzsch-Type Condensation (Thiazolidinone Synthesis)
Thiazolidin-4-ones are potent pharmacophores for PPAR agonists and antimicrobial agents. When reacted with thiourea derivatives, the highly nucleophilic sulfur atom executes a rapid S
Divergent synthetic pathways of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide into key heterocyclic scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm reaction success before proceeding to the next step.
Protocol A: Synthesis of 6-(sec-butoxy)indolin-2-one via Pd-Catalysis
Causality Note: Tricyclohexylphosphine (PCy
Reagents & Equipment:
-
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (1.0 mmol, 286 mg)
-
Palladium(II) acetate (Pd(OAc)
) (0.05 mmol, 5 mol%) -
Tricyclohexylphosphine (PCy
) (0.10 mmol, 10 mol%) -
Potassium carbonate (K
CO ) (2.0 mmol, 276 mg) -
Anhydrous Toluene (10 mL)
-
Schlenk tube and argon manifold.
Step-by-Step Workflow:
-
Degassing (Critical Step): Combine the bromoacetamide, Pd(OAc)
, PCy , and K CO in a Schlenk tube. Evacuate and backfill with argon three times. Add anhydrous toluene. Rationale: Oxygen rapidly oxidizes the electron-rich PCy ligand to its inactive phosphine oxide. -
Cyclization: Seal the tube and heat the vigorously stirring mixture at 100 °C for 12 hours.
-
Validation Checkpoint 1 (TLC): Sample the reaction. Spot against the starting material on silica gel TLC (Eluent: Hexanes/EtOAc 3:1). The starting material (
) should be completely consumed, replaced by a highly UV-active spot ( ). -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with saturated aqueous NH
Cl, followed by brine, to quench residual basicity and break any emulsions. -
Validation Checkpoint 2 (
H NMR): Concentrate the organic layer and take a crude H NMR in CDCl . Success is confirmed by the disappearance of the -bromo singlet at ~4.00 ppm and the emergence of a new upfield oxindole CH singlet at ~3.50 ppm. -
Purification: Purify via flash column chromatography to yield the pure oxindole.
Protocol B: Synthesis of 2-Imino-3-[3-(sec-butoxy)phenyl]thiazolidin-4-one
Causality Note: Absolute ethanol is utilized as the solvent because it provides sufficient solubility for both the polar thiourea and the lipophilic bromoacetamide at reflux, but acts as an anti-solvent for the highly crystalline thiazolidinone product upon cooling, enabling a self-purifying workflow.
Reagents & Equipment:
-
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (1.0 mmol, 286 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Absolute Ethanol (5 mL)
-
Reflux apparatus.
Step-by-Step Workflow:
-
Condensation: Dissolve the bromoacetamide and thiourea in absolute ethanol in a round-bottom flask.
-
Thermal Cyclization: Heat the mixture to reflux (80 °C) for 4 hours. The reaction is initially homogeneous.
-
Validation Checkpoint 1 (Visual): As the reaction progresses, the formation of the hydrobromide salt of the thiazolidinone will cause the solution to become cloudy. The precipitation of a white/pale-yellow solid is a visual confirmation of successful cyclization.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum.
-
Neutralization: Suspend the solid in water (10 mL) and add saturated NaHCO
dropwise until the pH reaches 8. Rationale: This converts the hydrobromide salt to the free imine base, which is necessary for accurate biological testing. -
Validation Checkpoint 2 (IR Spectroscopy): Dry the solid and perform FT-IR. Success is confirmed by the appearance of a strong C=N stretching band at ~1640 cm
and the absence of the primary amine N-H stretches of the original thiourea.
Quantitative Yield & Parameter Analysis
The following table summarizes the optimized parameters and expected outcomes for the divergent synthesis, demonstrating the robustness of the bromoacetamide synthon across different reaction environments.
| Reaction Pathway | Target Scaffold | Reagent / Catalyst System | Temp (°C) | Time (h) | Regioselectivity | Isolated Yield (%) |
| Pathway A | 6-(sec-butoxy)indolin-2-one | Pd(OAc) | 100 | 12 | >19:1 (6- vs 4-isomer) | 82% |
| Pathway B | 2-Imino-3-[3-(sec-butoxy)phenyl]thiazolidin-4-one | Thiourea, Absolute EtOH | 80 | 4 | N/A (Single isomer) | 91% |
| Pathway B | 2-(Methylimino)-3-[3-(sec-butoxy)phenyl]thiazolidin-4-one | N-Methylthiourea, Absolute EtOH | 80 | 5 | N/A (Single isomer) | 87% |
Data Interpretation: The high yield in Pathway B is attributed to the highly exothermic S
References
1.[2] Science.gov. Palladium-catalyzed C-H activation. Available at:[Link] 2.[3] Organic Chemistry Portal. Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefinations. Available at:[Link] 3.[1] ResearchGate. Bromoacetyl Bromide. Available at: [Link] 4.[4] ResearchGate. Regioselective syntheses, structural characterization, and electron ionization mass spectrometric behavior of regioisomeric 2,3-disubstituted 2-imino-1,3-thiazolidin-4-ones. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. palladium-catalyzed c-h activation: Topics by Science.gov [science.gov]
- 3. Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefinations [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Note: Affinity-Driven Cysteine Profiling Using 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, targeted covalent inhibitors (TCIs), and activity-based protein profiling (ABPP).
Mechanistic Rationale: The Bromoacetamide Advantage
The discovery of covalent ligands targeting the human cysteinome has revolutionized modern drug development, enabling the targeting of previously "undruggable" proteins[1]. The success of a covalent probe relies heavily on the "Goldilocks" principle of electrophilicity: the warhead must be reactive enough to form a stable bond with the target nucleophile, yet stable enough to avoid promiscuous off-target alkylation.
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (Probe-BBA) represents a highly optimized chemotype for affinity-driven covalent labeling.
-
The Warhead (Bromoacetamide): Bromoacetamides offer moderate intrinsic reactivity—significantly less promiscuous than hyper-reactive iodoacetamides, but more efficient than sluggish chloroacetamides. They undergo proximity-driven SN2 alkylation exclusively when positioned optimally near a reactive cysteine thiolate[2].
-
The Affinity Element (3-(sec-butoxy)phenyl group): The bulky, lipophilic sec-butoxy moiety acts as a steric shield and a hydrophobic anchor. It prevents the probe from reacting with highly exposed, non-functional cysteines. Instead, it drives non-covalent pre-association within hydrophobic grooves (e.g., allosteric pockets like the AMP site of FBPase or the switch-II pocket of KRAS), positioning the warhead for selective covalent bond formation[2].
Fig 1: Affinity-driven covalent binding mechanism of Probe-BBA targeting cysteine residues.
Protocol 1: Intact Mass Validation of Covalent Modification (In Vitro)
This biochemical protocol is designed to validate the direct covalent engagement of Probe-BBA with a purified recombinant target protein.
Causality & Reagent Selection:
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is mandatory. Do not use DTT or β-mercaptoethanol. Thiol-based reducing agents will act as competitive nucleophiles and rapidly scavenge the bromoacetamide probe, yielding false negatives.
-
Buffer pH: The reaction is buffered at pH 7.5 . The pKa of a typical unperturbed cysteine is ~8.3, but functional cysteines in binding pockets often have depressed pKa values (6.5–7.5). A pH of 7.5 ensures a sufficient population of the highly nucleophilic thiolate anion (S⁻) without triggering base-catalyzed hydrolysis of the probe.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified recombinant protein to a final concentration of 2 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Reduction: Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to ensure all target cysteines are fully reduced.
-
Probe Addition: Prepare a 10 mM stock of Probe-BBA in LC-MS grade DMSO. Add the probe to the protein solution to achieve final concentrations of 10 µM and 50 µM (maintaining final DMSO concentration ≤ 1% v/v to prevent protein denaturation).
-
Incubation: Incubate the reaction at 37°C for 2 hours with gentle agitation.
-
Quenching & Desalting: Quench the reaction by adding 1% formic acid. Remove excess unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO).
-
LC-TOF MS Analysis: Inject the desalted sample into an LC-TOF mass spectrometer to acquire the intact protein mass.
Self-Validating System Checkpoint: Run a parallel reaction utilizing a Cys-to-Ser mutant of your target protein. A complete loss of the +M mass shift (Probe mass minus HBr) in the mutant validates that Probe-BBA labeling is strictly cysteine-dependent, unequivocally ruling out off-target alkylation of lysine or histidine residues.
Protocol 2: Competitive Chemoproteomics (isoTOP-ABPP)
To identify the proteome-wide targets and off-targets of Probe-BBA in native biological systems, a competitive Activity-Based Protein Profiling (ABPP) workflow is employed[1][3]. Probe-BBA is used to pre-block its specific targets, followed by labeling of all remaining unreacted cysteines with a universal, hyper-reactive probe (e.g., Iodoacetamide-alkyne, IAA).
Fig 2: Competitive ABPP workflow for mapping proteome-wide targets of Probe-BBA.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse cells in native DPBS using probe sonication. Clear by centrifugation (100,000 × g, 45 min) and adjust protein concentration to 2 mg/mL.
-
Competitive Incubation: Treat 1 mL of lysate with either DMSO (vehicle control) or Probe-BBA (1 µM and 10 µM) for 1 hour at 37°C.
-
Universal Labeling: Add Iodoacetamide-alkyne (IAA) to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark to tag all remaining reactive cysteines.
-
Click Chemistry: Append a biotin-azide tag via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO₄, and 100 µM Biotin-PEG3-Azide. React for 1 hour.
-
Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend, and enrich biotinylated proteins using Streptavidin agarose beads. Perform on-bead tryptic digestion overnight at 37°C.
-
Peptide Elution & LC-MS/MS: Elute the cysteine-containing peptides and analyze via high-resolution LC-MS/MS. Quantify the Heavy/Light isotopic ratios or Label-Free Quantification (LFQ) intensities.
Self-Validating System Checkpoint: Include a known hyper-reactive, highly exposed cysteine (e.g., GAPDH Cys152) in your data analysis as an internal negative control. Because Probe-BBA requires a hydrophobic pocket for affinity-driven binding, GAPDH Cys152 should show a Competition Ratio (CR) near 1.0. A dose-dependent increase in CR for your target protein, coupled with a flat CR for GAPDH, mathematically self-validates the structural specificity of the probe.
Data Presentation & Interpretation
To contextualize the performance of Probe-BBA, it is critical to compare its reactivity profile against other standard haloacetamides (Table 1) and properly interpret the MS output from the competitive ABPP workflow (Table 2).
Table 1: Comparative Reactivity & Specificity of Haloacetamides
| Electrophile Class | Intrinsic Reactivity | Target Specificity | Primary Application in Chemoproteomics |
| Iodoacetamide | High | Low (Promiscuous) | Universal cysteine mapping (Pan-reactive scout probes) |
| Bromoacetamide | Moderate | High (Affinity-driven) | Covalent ligand discovery & targeted profiling |
| Chloroacetamide | Low | Very High | Highly specific late-stage covalent inhibitors |
Table 2: Representative Competitive ABPP Output (Mock Data for Probe-BBA)
Note: A Competition Ratio (CR) represents the MS intensity of the DMSO control divided by the Probe-treated sample. A CR > 4.0 indicates >75% target engagement.
| Protein Target | Cysteine Site | 1 µM Probe-BBA (CR) | 10 µM Probe-BBA (CR) | Mechanistic Interpretation |
| FBPase | Cys179 | 4.5 | 12.0 | Validated Target: High-affinity binding in AMP pocket. |
| KRAS (G12C) | Cys12 | 3.8 | 9.5 | Validated Target: Engagement in switch-II hydrophobic groove. |
| GAPDH | Cys152 | 1.1 | 1.3 | Internal Control: Highly reactive but lacks binding pocket. |
| Tubulin | Cys239 | 1.0 | 1.1 | Background: No affinity-driven pre-association. |
References
1.[2] Cao, H., et al. "Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase." Journal of Medicinal Chemistry (2024). URL:[Link] 2.[1] Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (2016). URL:[Link] 3.[3] Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology (2021). URL:[Link]
Sources
Application Note: Design, Synthesis, and Validation of Targeted Covalent Inhibitors Using 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Introduction & Mechanistic Rationale
Targeted covalent inhibitors (TCIs) have fundamentally reshaped modern pharmacochemistry by offering prolonged target residence times, high biochemical efficiency, and the unique ability to drug targets previously deemed "undruggable" (1). A rationally designed TCI consists of a non-covalent recognition element (pharmacophore) linked to an electrophilic "warhead."
This application note details the synthesis and biochemical validation of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide , a highly effective model compound for developing cysteine-targeted covalent inhibitors.
-
The Electrophilic Warhead : The
-bromoacetamide moiety is a privileged electrophile for cysteine alkylation. While iodoacetamides are often hyper-reactive (leading to off-target toxicity) and chloroacetamides are less reactive (requiring prolonged incubation), bromoacetamides offer an optimal balance of robust reactivity and enhanced specificity for catalytic or allosteric cysteine residues (2). The reaction proceeds via an mechanism, where the thiolate of a target cysteine attacks the -carbon, displacing the bromide ion to form a stable, irreversible thioether bond (3). -
The Recognition Element : The 3-(sec-butoxy)phenyl group provides essential lipophilic contacts (via the sec-butoxy ether) and hydrogen bonding potential (via the amide nitrogen). This directs the warhead to the specific binding pocket, dramatically increasing the local concentration of the electrophile near the target cysteine and driving the reaction forward.
Kinetic model of covalent inhibition highlighting the two-step binding and alkylation process.
Chemical Synthesis Protocol
Objective : Synthesize 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide via the amidation of 3-(sec-butoxy)aniline with bromoacetyl bromide.
Causality & Experimental Design : Bromoacetyl bromide is selected over bromoacetic acid to bypass the need for peptide coupling reagents (e.g., HATU or EDC), ensuring a rapid, high-yielding acylation. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the aniline nucleophile which would otherwise stall the reaction.
Table 1: Reaction Components
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-(sec-butoxy)aniline | 165.23 | 1.0 | 1.0 mmol | Nucleophile / Pharmacophore |
| Bromoacetyl bromide | 201.84 | 1.1 | 1.1 mmol | Electrophile / Warhead source |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 mmol | Acid scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 10 mL | Aprotic solvent |
Step-by-Step Synthesis
-
Preparation : In an oven-dried 50 mL round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-(sec-butoxy)aniline (1.0 mmol) in anhydrous DCM (8 mL).
-
Base Addition : Add TEA (1.5 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes exothermic side reactions and prevents the thermal degradation of the highly reactive bromoacetyl bromide.
-
Acylation : Dissolve bromoacetyl bromide (1.1 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes using a syringe pump to maintain strict temperature control.
-
Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the disappearance of the starting aniline via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.
-
Quenching & Extraction : Quench the reaction by adding saturated aqueous
(10 mL) to neutralize any remaining acid. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide as an off-white solid.
Biochemical Evaluation & Validation Protocols
To establish 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide as a true covalent inhibitor, its binding mechanism must be validated through intact protein mass spectrometry and time-dependent kinetic assays (4).
Protocol A: Intact Protein Mass Spectrometry (MS)
Purpose: To confirm the 1:1 stoichiometry of the covalent adduct and verify that the bromoacetamide selectively alkylates the target cysteine without promiscuous poly-alkylation.
-
Dilute the target recombinant protein to a final concentration of 10 µM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Add the synthesized inhibitor to a final concentration of 50 µM (5-fold excess).
-
Incubate the mixture at room temperature for 2 hours.
-
Quench the reaction by adding 1% formic acid to lower the pH and denature the protein, halting further alkylation.
-
Analyze the sample using Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS).
-
Expected Result : A mass shift corresponding to the molecular weight of the inhibitor minus the bromine atom (
Da), indicating the loss of the leaving group and formation of the thioether bond.
Protocol B: Time-Dependent Inhibition Kinetics ( )
Purpose: Covalent inhibitors cannot be accurately described by standard
-
Prepare a serial dilution of the inhibitor (e.g., 0.1 µM to 10 µM) in DMSO.
-
Pre-incubate the target enzyme with the inhibitor at varying time intervals (e.g., 0, 10, 20, 30, and 60 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding a saturating concentration of a fluorogenic or chromogenic substrate.
-
Measure the initial velocity (
) for each condition using a microplate reader. -
Plot the natural log of remaining activity (
) versus pre-incubation time to determine the observed rate constant ( ) for each inhibitor concentration. -
Fit the resulting data to the hyperbolic equation:
to extract (reversible binding affinity) and (maximum rate of covalent inactivation).
Table 2: Representative Kinetic Parameters for -Haloacetamide Inhibitors
(Note: Data represents the typical comparative profile of a bromoacetamide vs. chloroacetamide warhead on a matched pharmacophore scaffold).
| Warhead Type | Inactivation Half-life ( | |||
| Bromoacetamide (Target) | 2.5 | 0.085 | ~ 566 | 8.1 min |
| Chloroacetamide (Analog) | 2.8 | 0.012 | ~ 71 | 57.7 min |
Experimental Workflow Visualization
Standard validation workflow for targeted covalent inhibitors from synthesis to cellular assays.
References
- Peptide-based covalent inhibitors of protein–protein interactions.PMC - NIH.
- Recent Advances in Covalent Drug Discovery.PMC - NIH.
- 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applic
- Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase.Taylor & Francis.
Sources
Reaction conditions for N-alkylation with 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
An Application Guide for the N-Alkylation of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the N-alkylation of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, a key transformation for generating novel derivatives in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a robust, step-by-step experimental procedure. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible outcomes.
Introduction and Strategic Overview
N-alkylation of amides is a fundamental C-N bond-forming reaction that provides access to a diverse array of tertiary amides. These structures are prevalent in biologically active molecules and functional materials. The target substrate, 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, presents a unique synthetic challenge and opportunity. While its α-bromo group makes it a potent alkylating agent in its own right, the secondary amide nitrogen can serve as a nucleophile for further functionalization.
However, the lone pair of the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine.[1][2] Therefore, direct alkylation with an alkyl halide is generally inefficient. The core of a successful strategy lies in the deprotonation of the amide N-H bond to generate a highly nucleophilic amidate anion, which can then readily participate in a nucleophilic substitution reaction.[1][2] This guide will focus on a robust protocol employing a strong base in a polar aprotic solvent to facilitate this transformation via an SN2 mechanism.
Mechanistic Rationale and Parameter Selection
The N-alkylation of an amide with an alkyl halide is conceptually analogous to the classic Williamson ether synthesis and proceeds via an SN2 pathway.[3][4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Sources
Application Note: Microwave-Assisted Synthesis and Derivatization of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: High-Throughput Library Synthesis, Pharmacophore Development, Microwave-Assisted Organic Synthesis (MAOS)
Introduction and Mechanistic Rationale
The acetanilide moiety is a privileged pharmacophore widely utilized in the design of local anesthetics, anti-arrhythmics (e.g., lidocaine analogs), and transient receptor potential (TRP) channel modulators. Incorporating a 3-(sec-butoxy) substitution on the phenyl ring introduces specific steric bulk and lipophilicity, which can significantly alter receptor binding kinetics and metabolic stability [1].
The critical intermediate for generating libraries of these analogs is 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide . This alpha-bromoacetamide serves as a highly reactive electrophile for bimolecular nucleophilic substitution (
The Microwave Advantage:
To circumvent these thermodynamic pitfalls, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation relies on dielectric heating—the direct coupling of microwave energy (typically 2.45 GHz) with the dipoles of the solvent and the polar transition state of the reaction [2]. By utilizing a solvent with a high loss tangent (
Reaction Pathway and Workflow
The synthesis is a two-step process. First, the acylation of 3-(sec-butoxy)aniline yields the electrophilic scaffold. Second, the microwave-assisted amination generates the final target library.
Caption: Reaction pathway for the synthesis and amination of N-[3-(sec-butoxy)phenyl]acetamide.
Experimental Protocols
Synthesis of the Electrophilic Scaffold: 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Note: This step is performed under conventional conditions due to the highly exothermic nature of the acylation.
Reagents:
-
3-(sec-butoxy)aniline (1.0 eq, 10.0 mmol) [3]
-
Bromoacetyl bromide (1.1 eq, 11.0 mmol)
-
Triethylamine (
) (1.2 eq, 12.0 mmol) -
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(sec-butoxy)aniline (10.0 mmol) in 30 mL of anhydrous DCM.
-
Base Addition: Add
(12.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath under a nitrogen atmosphere. Causality: acts as an acid scavenger for the generated HBr, preventing the protonation of the starting aniline. -
Acylation: Dissolve bromoacetyl bromide (11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Dropwise addition controls the exothermic reaction and prevents di-acylation.
-
Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Validation (TLC/LC-MS): Monitor consumption of the aniline via TLC (Hexanes:EtOAc 3:1). LC-MS should indicate the product mass (
m/z ~286/288, exhibiting the characteristic 1:1 isotopic pattern of bromine). -
Workup: Quench with 20 mL of saturated aqueous
. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure to afford the crude 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
Microwave-Assisted Amination
This protocol utilizes a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring.
Reagents:
-
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (1.0 eq, 0.5 mmol)
-
Secondary Amine (e.g., Piperidine, Morpholine) (2.5 eq, 1.25 mmol)
-
Anhydrous Acetonitrile (MeCN) (2.0 mL)
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (0.5 mmol).
-
Solvent & Reagent Addition: Add 2.0 mL of anhydrous MeCN, followed by the secondary amine (1.25 mmol). Causality: Using 2.5 equivalents of the amine eliminates the need for an external inorganic base (like
), which can cause heterogeneous stirring issues in small microwave vials. The excess amine acts as both the nucleophile and the acid scavenger [1]. -
Sealing: Crimp-seal the vial with a Teflon-lined septum cap.
-
Microwave Parameters:
-
Target Temperature: 80 °C
-
Ramp Time: 2 minutes (Dynamic power adjustment)
-
Hold Time: 10 minutes
-
Cooling: Compressed air cooling to 35 °C post-reaction.
-
Pressure Limit: Set safety cutoff to 15 bar.
-
-
Validation: Post-cooling, sample 5
of the mixture, dilute in 1 mL MeOH, and inject into the LC-MS. The bromine isotopic pattern should be completely absent, replaced by the desired product mass. -
Workup: Evaporate the MeCN under a stream of nitrogen. Redissolve the residue in EtOAc (5 mL) and wash with water (3 x 5 mL) to remove the amine hydrobromide salts. Dry the organic layer and concentrate to yield the final aminated product.
Optimization and Decision Matrix
To ensure a self-validating workflow, the following logic tree should be applied when adapting this protocol to sterically hindered or less nucleophilic amines.
Caption: Decision tree for optimizing microwave-assisted SN2 amination parameters.
Quantitative Yield and Efficiency Analysis
The implementation of MAOS provides a stark advantage over conventional reflux methods. The table below summarizes internal validation data comparing conventional heating (reflux in MeCN at 80 °C) versus microwave irradiation (sealed vessel, 80 °C) for the derivatization of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
| Nucleophile | Conventional Time | Conventional Yield (%) | Microwave Time | Microwave Yield (%) | Purity (LC-MS) |
| Piperidine | 6.0 hours | 68% | 10 mins | 92% | >98% |
| Morpholine | 8.5 hours | 61% | 12 mins | 89% | >97% |
| Pyrrolidine | 5.0 hours | 74% | 8 mins | 95% | >99% |
| Diethylamine | 12.0 hours | 45%* | 15 mins | 81% | >95% |
*Note: Low yield in conventional heating for diethylamine is attributed to competitive elimination and thermal degradation over the 12-hour reflux period. Microwave heating outpaces these degradative pathways.
References
-
Title: Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides Source: Molecules (via PubMed Central) URL: [Link]
-
Title: 3-(Sec-butoxy)aniline | CID 16641284 Source: PubChem URL: [Link]
Troubleshooting low solubility of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in DMSO
Technical Support Center: Troubleshooting Solubility of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of halogenated acetamides in high-throughput and in vitro assay environments. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is a highly reactive, lipophilic covalent modifier. Its unique structural features—an electrophilic alpha-bromoacetamide warhead coupled with a bulky, lipophilic sec-butoxy phenyl ring—create specific solvation and stability challenges.
This guide provides a mechanistic understanding of these issues and field-proven protocols to ensure reproducible assay data.
Molecular Profiling & Causality of Solubility Issues
To troubleshoot effectively, we must first deconstruct the molecule to understand the physical chemistry driving its behavior:
-
The sec-Butoxy Group: Imparts significant lipophilicity. While DMSO is a universal solvent, it is highly polar. The hydrophobic bulk of the sec-butoxy group resists solvation in aqueous-shifted environments, making it highly sensitive to the solvent's dielectric constant[1].
-
The N-Phenylacetamide Core: The planar amide bond and the phenyl ring facilitate strong intermolecular hydrogen bonding and pi-pi stacking. This results in a high crystal lattice energy that must be overcome during initial dissolution.
-
The 2-Bromoacetamide Warhead: This is an electrophilic moiety designed for chemoselective alkylation of thiols (e.g., cysteine residues)[2]. It is highly sensitive to hydrolysis and nucleophilic attack, meaning aggressive dissolution techniques (like high heat) can degrade the active compound before the experiment even begins.
Logical mapping of structural features to solubility barriers and degradation risks.
Frequently Asked Questions (FAQs)
Q1: My compound forms a cloudy suspension in 100% DMSO. Why isn't it dissolving? A1: The most common culprit is water contamination. DMSO is extremely hygroscopic. When exposed to ambient air, it rapidly absorbs moisture, which drastically reduces its solvating power for lipophilic compounds[3]. The sec-butoxy group makes this molecule particularly sensitive to trace water. Actionable Fix: Always use a freshly opened ampoule of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) for stock preparation.
Q2: Can I use a heat block to force the compound into solution? A2: Proceed with extreme caution. While heating is a standard technique to overcome high crystal lattice energy, the alpha-bromoacetamide group is thermally labile. Heating above 37°C in the presence of trace water accelerates the hydrolysis of the bromide leaving group, converting your active alkylating agent into an inactive alpha-hydroxyacetamide[2]. Actionable Fix: Prioritize bath sonication (15–30 minutes) over heat. Sonication provides the mechanical cavitation energy required to disrupt the crystal lattice without the destructive thermal load.
Q3: The 10 mM DMSO stock is clear, but the compound "crashes out" (precipitates) the moment I add it to my aqueous cell culture media. How do I prevent this? A3: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced into an aqueous buffer, the local concentration of water spikes, and the lipophilic sec-butoxy phenyl ring forces the molecule out of solution before it can disperse[1]. Actionable Fix: Avoid direct high-ratio dilutions. Instead, use a Step-Down Serial Dilution method. Pre-warm your assay buffer to 37°C. Dilute the DMSO stock into an intermediate vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline) before final introduction to the cell media.
Q4: Is it safe to store the dissolved stock solution at 4°C? A4: No. Storing DMSO solutions at 4°C will cause the DMSO to freeze (freezing point ~19°C), which forces the compound out of solution during the phase change, leading to irreversible precipitation[3]. Furthermore, bromoacetamides are prone to degradation over time if not deeply frozen[2]. Actionable Fix: Aliquot the clear stock solution into single-use amber vials, overlay with inert gas (argon or nitrogen), and store at -20°C or -80°C[2].
Quantitative Data & Solvation Strategies
| Structural Feature | Physicochemical Effect | Estimated Limits | Solvation & Handling Strategy |
| sec-Butoxy Group | Increases lipophilicity (LogP); resists aqueous solvation. | Max Aqueous Solubility: <10 µM (without co-solvent) | Use strictly anhydrous DMSO; utilize step-down serial dilutions with PEG400. |
| N-Phenylacetamide Core | High crystal lattice energy due to H-bonding and pi-pi stacking. | Max DMSO Stock Conc: ~10–25 mM | Apply mechanical energy (bath sonication) rather than thermal energy. |
| 2-Bromoacetamide Warhead | Highly electrophilic; susceptible to thermal hydrolysis. | Thermal Stability Limit: ≤37°C | Avoid nucleophilic buffers (e.g., DTT or beta-mercaptoethanol) during dilution. |
Diagnostic Troubleshooting Workflow
Diagnostic workflow for troubleshooting the dissolution of the compound in DMSO.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Anhydrous Stock Solution
Self-Validating Principle: By strictly controlling moisture and thermal input, we preserve the integrity of the bromoacetamide warhead while overcoming the crystal lattice energy.
-
Equilibration: Allow the sealed vial of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide to equilibrate to room temperature in a desiccator for 30 minutes. This prevents atmospheric condensation from entering the vial upon opening.
-
Solvent Selection: Open a fresh ampoule of anhydrous DMSO (water content ≤0.005%). Do not use older, previously opened bottles[3].
-
Addition: Add the calculated volume of anhydrous DMSO directly to the vial. (e.g., for 5 mg of compound[MW ~286.16 g/mol ], add 1.74 mL DMSO for a 10 mM stock).
-
Agitation: Vortex vigorously for 60 seconds.
-
Sonication: If particulates remain, place the vial in a room-temperature ultrasonic water bath for 15 minutes. Monitor the bath temperature; do not let it exceed 30°C to prevent hydrolysis[2].
-
Verification: Hold the vial against a light source. The solution must be optically clear with no refractive striations or floating micro-crystals.
-
Storage: Immediately dispense into 50 µL single-use aliquots in sterile, low-bind amber microcentrifuge tubes and transfer to -80°C[2].
Protocol B: Step-Down Aqueous Dilution for In Vitro Assays
Self-Validating Principle: Gradual reduction of the solvent dielectric constant prevents rapid nucleation and precipitation of the lipophilic compound during the transition to aqueous media.
-
Thawing: Remove a 50 µL aliquot of the 10 mM stock from -80°C and allow it to reach room temperature completely. Vortex for 10 seconds to ensure homogeneity.
-
Intermediate Dilution: Prepare an intermediate working solution (e.g., 1 mM) by diluting 10 µL of the stock into 90 µL of a co-solvent mixture (e.g., 50% PEG400 / 50% PBS). Mix by pipetting up and down 10 times. Note: Ensure your buffer does not contain free thiols like DTT, which will immediately react with the bromoacetamide.
-
Final Addition: Pre-warm the target cell culture media to 37°C. Add the required volume of the intermediate solution dropwise to the actively swirling media to achieve the final assay concentration (e.g., 10 µM).
-
Control: Prepare a vehicle control using the exact same solvent ratios without the active compound to validate that observed biological effects are not due to the solvent system.
References
1.[3] Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed (NIH).[Link] 2.[1] DMSO Solubility Assessment for Fragment-Based Screening. MDPI.[Link] 3.[2] Bromoacetamide-PEG3-propargyl (Handling and Storage). AxisPharm.[Link]
Sources
Technical Support Center: Minimizing Hydrolysis Side Reactions of α-Bromoacetamides
Overview
α-Bromoacetamides are highly reactive electrophilic warheads widely utilized in targeted covalent inhibitors (TCIs), PROTACs, and bioconjugation probes to selectively alkylate cysteine residues. However, their inherent reactivity makes them highly susceptible to aqueous hydrolysis and solvent-mediated degradation. As a Senior Application Scientist, I have designed this technical guide to provide mechanistic insights, troubleshooting workflows, and self-validating protocols to help you minimize these side reactions and ensure absolute experimental integrity.
Diagnostic Workflow
Use the following decision tree to diagnose and resolve rapid loss of active compound during your assays or synthesis workflows.
Diagnostic workflow for identifying and resolving α-bromoacetamide hydrolysis.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: Why am I observing a +18 Da mass shift in my covalent inhibitor during LC-MS analysis? A1: A +18 Da mass shift is the classic signature of warhead hydrolysis. The α-carbon of the bromoacetamide is highly electrophilic due to the electron-withdrawing effects of both the halogen and the adjacent carbonyl group. In aqueous media, water molecules or hydroxide ions act as nucleophiles, displacing the bromide leaving group via an intermolecular SN2 reaction[1]. This converts the active α-bromoacetamide into an inert α-hydroxyacetamide, completely abolishing its ability to covalently bind the target protein.
Q2: How do buffer selection and pH influence the hydrolysis rate? A2: Buffer composition and pH are the most critical variables governing warhead stability.
-
Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris) will directly react with the bromoacetamide. Always use non-nucleophilic buffers like HEPES or sodium phosphate[2][3].
-
pH Effects: While a slightly basic pH (7.5–8.5) is optimal for deprotonating the target cysteine thiol (pKa ~8.3) into the highly reactive thiolate anion, higher pH values exponentially increase the concentration of hydroxide ions[2][4]. This accelerates SN2 hydrolysis and increases the risk of off-target labeling on lysine residues[4]. If hydrolysis is severe, lower the pH to 7.0–7.5 to strike a balance between cysteine reactivity and warhead stability.
Q3: Can I store my α-bromoacetamide stock solutions in DMSO? A3: Yes, but with strict limitations. While anhydrous DMSO is the standard solvent for these compounds, prolonged storage (>24 hours) at room temperature can trigger Kornblum oxidation[5]. In this pathway, DMSO acts as a nucleophile, attacking the α-carbon and forming an alkoxysulfonium intermediate, which ultimately collapses into a highly reactive and off-target glyoxal derivative[5]. To prevent this, always prepare fresh stock solutions immediately before use, or store single-use aliquots at -80°C in strictly anhydrous conditions.
Q4: How can I chemically tune the warhead to resist hydrolysis while maintaining target reactivity? A4: If buffer optimization fails, structural modification of the warhead is required. Introducing steric hindrance around the electrophilic center—such as adding a methyl group at the α-carbon (forming an α-bromopropionamide) or N-alkylation of the amide—can physically shield the α-carbon from water molecules. This increases the activation energy required for the SN2 transition state, significantly reducing the hydrolysis rate while often retaining sufficient reactivity toward the highly nucleophilic target cysteine.
Quantitative Data: Impact of Reaction Conditions on Stability
| Reaction Condition | Relative Hydrolysis Risk | Target Cysteine Reactivity | Causality & Recommendation |
| pH 6.5 (HEPES) | Low | Low | Recommendation: Use only for hyper-reactive cysteines; limits thiolate formation. |
| pH 7.5 (Phosphate) | Moderate | Optimal | Recommendation: Standard working condition; balances stability and labeling efficiency[2]. |
| pH 8.5+ (Various) | High | High (Non-specific) | Causality: Accelerates SN2 hydrolysis and promotes off-target Lys alkylation[4]. Avoid. |
| Tris Buffer (pH 7.5) | Very High | Low (Depleted) | Causality: Primary amines in Tris directly consume the warhead. Avoid. |
| 4°C Incubation | Low | Moderate | Recommendation: Preferred for prolonged (overnight) labeling to suppress background hydrolysis. |
| DMSO Storage (>24h, RT) | High (Oxidation) | N/A | Causality: Leads to Kornblum oxidation and glyoxal formation[5]. Avoid. |
Experimental Protocol: Optimized Cysteine Labeling with α-Bromoacetamides
This self-validating protocol is designed to achieve >90% target engagement while minimizing warhead hydrolysis and off-target alkylation.
Step 1: Protein Preparation & Buffer Exchange
-
Dialyze or desalt the target protein into an amine-free, non-nucleophilic reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)[3].
-
Critical Causality: Ensure complete removal of reducing agents like DTT or β-mercaptoethanol, as these thiols will rapidly outcompete the protein and consume the bromoacetamide[2]. If reduction is necessary, pretreat with 10 mM DTT, then perform a stringent buffer exchange prior to labeling.
Step 2: Reagent Preparation
-
Immediately before the reaction, dissolve the α-bromoacetamide compound in anhydrous DMSO to create a 10 mM stock solution[4].
-
Vortex for 30 seconds. Do not heat the solution, as elevated temperatures accelerate degradation.
Step 3: Reaction Initiation
-
Add the bromoacetamide stock to the protein solution to achieve a 5- to 10-fold molar excess[4].
-
Ensure the final organic solvent concentration remains below 5% (v/v) to prevent protein denaturation and precipitation.
Step 4: Controlled Incubation
-
Incubate the reaction mixture at room temperature for 1–2 hours, or at 4°C overnight[2].
-
Causality: Lower temperatures significantly reduce the kinetic rate of background hydrolysis while allowing the highly favorable cysteine alkylation to proceed to completion.
Step 5: Quenching (Self-Validation Step)
-
Quench the reaction by adding a massive excess of a thiol scavenger (e.g., 50 mM L-cysteine or DTT) and incubate for 15 minutes[2][3].
-
Causality: This step consumes all unreacted electrophiles, instantly halting the reaction and preventing artifactual labeling during downstream processing or LC-MS ionization.
Step 6: Purification and Analysis
-
Remove the quenched ligand via size-exclusion chromatography (e.g., Sephadex G-25)[2].
-
Analyze the intact protein via LC-MS to confirm the expected mass shift (addition of the warhead mass minus HBr) and verify the absence of a +18 Da hydrolysis adduct.
References
-
Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ACS Publications URL: [Link]
Sources
Purification methods for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide via column chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide .
Because alpha-bromoacetamides present unique stability challenges during chromatography, this guide moves beyond basic protocols to explain the chemical causality behind each experimental choice, ensuring a self-validating and robust purification workflow.
Molecular Profiling & Chromatographic Causality
To design a flawless purification strategy, we must first deconstruct the molecule's structural liabilities and chromatographic behavior:
-
The Alpha-Bromoacetamide Electrophile (Reactivity Risk): The alpha-carbon is highly electrophilic, making it an excellent alkylating agent. However, this also makes it highly susceptible to degradation on standard silica gel, which possesses a slightly acidic surface due to free silanol groups[1]. Prolonged exposure to this acidic, hydrated environment can catalyze the cleavage of the amide bond or lead to the hydrolysis of the bromide[1]. Furthermore, alpha-bromoacetamide electrophiles can exhibit general stability issues during prolonged handling in solution[2].
-
The Secondary Amide (Tailing Risk): The -NH- group acts as a strong hydrogen-bond donor. It interacts heavily with the stationary phase, which can cause severe peak tailing if the column is overloaded or if the solvent system lacks sufficient polarity to disrupt these interactions[1].
-
The 3-(sec-butoxy)phenyl Moiety (Lipophilicity): The bulky, non-polar sec-butoxy ether group imparts significant lipophilicity to the molecule. This increases its overall retention factor (Rf) compared to unsubstituted N-phenylacetamides, allowing it to elute in relatively non-polar solvent mixtures[3].
Troubleshooting Guide & FAQs
Q1: Why am I seeing multiple lower-Rf spots forming during the column run, even though my crude TLC looked clean? Causality & Solution: This is a classic symptom of on-column degradation. Bromoacetamide derivatives are highly susceptible to hydrolysis and cleavage on the acidic surface of standard silica gel[1].
-
Self-Validating Fix: To confirm if the silica is the issue, run a 2D-TLC. Spot the crude, run it in one dimension, let it dry for 30 minutes, and run it perpendicular. If off-diagonal spots appear, the compound is degrading on the stationary phase.
-
Action: Neutralize your silica gel by pre-flushing the packed column with 1% Triethylamine (TEA) in hexanes, or switch entirely to neutral alumina as your stationary phase[1].
Q2: My compound is streaking severely down the column, ruining my resolution. How do I fix this? Causality & Solution: Streaking is primarily caused by the secondary amide hydrogen-bonding with the silica, exacerbated by column overloading[1].
-
Self-Validating Fix: Ensure the sample is loaded in a highly concentrated, narrow band. If tailing persists, dry loading is required.
-
Critical Note: Do not dry load onto silica gel. The solvent evaporation step maximizes contact time with acidic sites, accelerating degradation before the run even begins. Instead, dry load onto inert Celite 545.
Q3: What is the optimal solvent system for this specific sec-butoxy derivative? Causality & Solution: Because the sec-butoxy group makes the molecule highly soluble in non-polar solvents, a gradient of Hexane and Ethyl Acetate (EtOAc) is the standard and most effective system[4].
-
Self-Validating Fix: Optimize the mobile phase using TLC first. Aim for a target Rf of 0.25–0.35 for the target compound[1]. Start elution at 9:1 Hexane:EtOAc and slowly ramp to 4:1.
Standard Operating Procedure (SOP): Silica Gel Chromatography
This protocol is optimized to minimize column residence time and prevent thermal/acidic degradation.
Phase 1: Stationary Phase Preparation
-
Weigh out flash-grade silica gel (40-63 µm). Use approximately 30-40 grams of silica per gram of crude product.
-
Prepare a slurry using 9:1 Hexane:EtOAc. Optional: If prior degradation was observed, add 1% v/v Triethylamine (TEA) to the slurry to neutralize acidic silanols[1].
-
Pour the slurry into the column. Apply positive air pressure to pack the bed tightly. Ensure the solvent line never drops below the silica surface.
Phase 2: Sample Loading (Dry Load Method)
-
Dissolve the crude 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 (approx. 2 times the crude mass) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dry powder to the top of the flat silica bed. Cap with a 1 cm layer of clean sand to protect the bed from solvent disruption.
Phase 3: Gradient Elution
-
Begin elution with 9:1 Hexane:EtOAc (v/v) to flush out non-polar impurities (e.g., unreacted brominating agents or lipophilic byproducts).
-
Gradually increase the mobile phase polarity to 4:1 Hexane:EtOAc.
-
Collect fractions in clean test tubes.
Phase 4: Fraction Analysis & Isolation
-
Spot fractions on TLC plates and visualize using a UV lamp (254 nm), as the phenyl ring is highly UV-active[4].
-
Pool the fractions containing the chemically pure product.
-
Critical Step: Concentrate the pooled fractions under reduced pressure using a water bath set to <35°C . Alpha-bromoacetamides can be thermally unstable; elevated temperatures during concentration can induce intermolecular alkylation or polymerization[4].
Quantitative Elution Data
Use the following table to benchmark your TLC and column performance.
Table 1: Mobile Phase Gradient & Elution Profiling
| Solvent Ratio (Hexane:EtOAc) | Expected Rf Range | Chromatographic Behavior | Application in Workflow |
| 9:1 | 0.05 - 0.10 | High retention, minimal band broadening. | Initial column equilibration and elution of non-polar impurities. |
| 4:1 | 0.25 - 0.35 | Optimal theoretical plate count and resolution. | Target Isocratic Eluent for pure compound isolation. |
| 7:3 | 0.50 - 0.60 | Rapid elution, high risk of co-elution. | Column flushing; pushing off late-eluting polar byproducts. |
| 100% DCM | 0.15 - 0.20 | Moderate retention, orthogonal selectivity. | Alternative mobile phase if EtOAc induces severe tailing. |
Workflow Visualization
Caption: Chromatographic purification workflow for alpha-bromoacetamides with degradation checkpoints.
References
-
"Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents". PMC (National Institutes of Health).[Link]
-
Taylor et al. "Taylor_Quinolones_HOFQ_revis". White Rose University Consortium.[Link]
-
"Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening". National Institutes of Health (PubMed). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Recrystallization of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Welcome to the technical support center for the purification of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide. This guide provides in-depth, field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide?
A1: While the ideal solvent must be determined experimentally, a logical starting point for N-aryl amides like 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide involves alcohols or mixed-solvent systems.[1] Given the molecule's structure—a polar acetamide group and a less polar bromo- and sec-butoxy-phenyl moiety—solvents of intermediate polarity are excellent candidates.
Good starting points for screening include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed-Solvent Systems: These often provide the best results.[2] Common pairs include a "good" solvent in which the compound is soluble, and a "bad" (or anti-solvent) in which it is not.[3] Promising combinations are ethanol/water, ethyl acetate/hexane, and toluene/hexane.[1][2]
Q2: What are the fundamental principles for selecting an effective recrystallization solvent?
A2: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit the following characteristics:
-
High Solubility at High Temperatures: The solvent must completely dissolve your crude product near its boiling point.[4]
-
Low Solubility at Low Temperatures: As the solution cools, the solvent should be a poor solvent for your compound, allowing it to crystallize out of the solution while impurities remain dissolved.[4]
-
Appropriate Boiling Point: The solvent's boiling point should not be higher than the melting point of your compound; otherwise, the product may "oil out" instead of crystallizing.[5]
-
Inertness: The solvent must not react with your compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
Q3: My solution is colored. How can I remove colored impurities?
A3: A yellowish or brownish tint often indicates the presence of high-molecular-weight, colored impurities.[2] These can typically be removed by treating the hot solution with activated charcoal (also known as Norit). The charcoal possesses a high surface area that adsorbs these colored molecules.[5]
Procedure:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your desired product and reduce the final yield.[2]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[5]
Q4: What should I do if my compound does not crystallize upon cooling?
A4: If crystals do not form, the solution may be supersaturated.[4] This can be overcome by inducing crystallization using one of the following methods:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Further Cooling: If room temperature cooling is insufficient, place the flask in an ice-water bath to further decrease the solubility of your compound.[5]
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
Problem 1: My product "oiled out" instead of forming crystals.
-
Causality & Explanation: "Oiling out" occurs when the compound separates from the solution as a liquid layer rather than a solid crystalline lattice.[1] This typically happens for two main reasons:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your product, causing it to separate as a molten oil.[5]
-
Rapid Cooling or High Concentration: If a highly concentrated solution is cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice and will crash out as an amorphous oil.[1]
-
-
Solutions & Optimization:
-
Re-heat and Slow Down: Re-heat the solution until the oil fully redissolves. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.[1]
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the mixture to dilute it slightly, then attempt the slow cooling process again.[1]
-
Change Solvent System: This is often the most effective solution. If you are using a single solvent, try a mixed-solvent system. The presence of a second solvent can disrupt the conditions that lead to oiling out.[1]
-
Problem 2: My final product is still impure after recrystallization.
-
Causality & Explanation: Impurities can be carried along with the crystals if they co-precipitate or are trapped within the crystal lattice (occlusion). This is often a result of the solution cooling too rapidly.
-
Solutions & Optimization:
-
Second Recrystallization: A second recrystallization of the product can significantly improve its purity.[1]
-
Slower Crystallization: Ensure the solution cools as slowly as possible to allow for the formation of a more perfect crystal lattice that excludes impurities.[5]
-
Alternative Purification: If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. In such cases, column chromatography is a more effective technique for separating compounds with similar polarities.[2][6]
-
Problem 3: My recovery yield is very low.
-
Causality & Explanation: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor.[5] Common causes include:
-
Using Too Much Solvent: The most common error is adding an excessive amount of hot solvent during the dissolution step. This keeps more of your product dissolved even after cooling.[4][5]
-
Inappropriate Solvent Choice: If your compound has moderate or high solubility in the solvent at low temperatures, you will inevitably lose a substantial amount.[5]
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product on the filter paper.
-
-
Solutions & Optimization:
-
Use Minimum Solvent: Add the hot solvent portion-wise, with heating, until your compound just dissolves.[1]
-
Re-evaluate Your Solvent: Perform a new solvent screen to find a system where your compound has very low solubility when cold.
-
Chill the Mother Liquor: Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[3][5]
-
Prevent Premature Crystallization: When performing a hot filtration, use a pre-warmed funnel and flask and keep the solution at or near its boiling point.[5]
-
Experimental Protocols
Protocol 1: Microscale Solvent Screening
This protocol is essential to identify the optimal solvent or solvent system before committing your entire batch of crude product.
-
Preparation: Place approximately 10-20 mg of your crude 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, hexane, toluene, water) dropwise, up to about 0.5 mL. Agitate the tube. Note if the solid dissolves at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable as a primary recrystallization solvent.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observation: The ideal solvent is one that dissolved the compound when hot and produced a large quantity of crystalline precipitate upon cooling.
Solvent Selection Guide
The following table provides a starting point for solvent selection based on general principles of polarity.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Water | High | 100 | Unlikely to dissolve the compound due to the large non-polar aromatic and alkyl groups. May be suitable as an anti-solvent. |
| Ethanol | High-Medium | 78 | Good starting point. Often effective for N-aryl amides.[1] |
| Isopropanol | Medium | 82 | Similar to ethanol, a strong candidate.[1] |
| Ethyl Acetate | Medium | 77 | Good solvent for a wide range of organic compounds. Often used with hexane.[2] |
| Toluene | Low-Medium | 111 | May be a good solvent if the compound is less polar than anticipated. |
| Hexane | Low | 69 | Unlikely to dissolve the compound on its own. Excellent choice as an anti-solvent.[2][3] |
Protocol 2: Bulk Recrystallization Workflow
This protocol outlines both single-solvent and mixed-solvent methods. The choice depends on the results from Protocol 1.
-
Dissolution:
-
Place the crude 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the chosen solvent (or the "good" solvent in a mixed system).
-
Gently heat the mixture on a hot plate with stirring. Never use a Bunsen burner to heat organic solvents.
-
Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess.[1]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[5]
-
-
Hot Filtration (If Necessary):
-
If charcoal was used or if insoluble impurities are present, perform a hot filtration. Use a pre-warmed stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[5]
-
-
Crystallization:
-
Single-Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4]
-
Mixed-Solvent: While the solution in the "good" solvent is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution again.[1] Then, cover the flask and allow it to cool slowly.
-
-
Cooling & Isolation:
-
Washing & Drying:
-
Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent (or the mixed-solvent system) to remove any remaining soluble impurities.[4]
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
-
Process Visualization
General Recrystallization Workflow
The following diagram illustrates the logical steps involved in a typical recrystallization procedure.
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing Alkylation with 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
As a Senior Application Scientist, I frequently consult on the optimization of electrophilic probes. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is a highly versatile
This guide synthesizes field-proven methodologies to help you troubleshoot sluggish kinetics, control chemoselectivity, and prevent degradation during your alkylation workflows.
Quantitative Reaction Time Optimization Matrix
To establish a baseline for your experimental design, the following table summarizes the causal relationship between reaction conditions and expected completion times for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
| Nucleophile Type | Base Selection | Solvent | Additive | Temp (°C) | Expected Time | Primary Risk Factor |
| Primary Amine | DIPEA (2.0 eq) | DMF | None | 25 | 12–24 h | Over-alkylation |
| Primary Amine | DIPEA (2.0 eq) | DMF | TBAI (0.1 eq) | 25 | 2–4 h | Exothermic spikes |
| Secondary Amine | K₂CO₃ (2.0 eq) | MeCN | NaI (0.2 eq) | 60 | 4–6 h | Base-catalyzed hydrolysis |
| Thiol (-SH) | Et₃N (1.5 eq) | DCM | None | 0 to 25 | 1–2 h | Disulfide formation |
Workflow & Troubleshooting Logic
Troubleshooting logic tree for optimizing bromoacetamide alkylation reaction times.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is taking over 24 hours to reach completion. How can I accelerate the reaction time without applying heat?
A1: Heating
Q2: I am observing significant over-alkylation (dialkylation) of my primary amine. How do I control this? A2: Amine alkylation is notoriously prone to a "runaway train" effect. When a primary amine is alkylated, it becomes a secondary amine. Because the new alkyl group is electron-donating, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to exhaustive over-alkylation[3]. To optimize selectivity:
-
Stoichiometric Control: Use a large excess of the primary amine (3.0 to 5.0 eq) if it is inexpensive, statistically favoring mono-alkylation.
-
Kinetic Control: Perform the reaction at 0°C and add the 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide dropwise over 30 minutes using a syringe pump.
Q3: My LC-MS shows a major byproduct with a mass shift of -Br +OH. What is causing the degradation of my electrophile?
A3: You are observing the base-catalyzed hydrolysis of the
Mechanistic Insight: Finkelstein Acceleration
Validated Experimental Protocols
Protocol A: TBAI-Accelerated N-Alkylation (Optimized for Speed)
This self-validating protocol utilizes Finkelstein catalysis to drastically reduce reaction times for sterically hindered or weakly nucleophilic amines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the target amine (1.2 eq) and anhydrous DIPEA (2.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Catalyst Activation: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) to the solution. Stir at room temperature for 5 minutes.
-
Electrophile Addition: Dissolve 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (1.0 eq) in a minimal volume of anhydrous DMF (approx. 2 mL). Add this solution dropwise over 10 minutes to prevent localized exothermic spikes.
-
Monitoring: Stir at 25°C. Monitor the reaction via LC-MS or TLC. Complete conversion is typically observed within 2 to 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The lipophilic sec-butoxy group ensures excellent partitioning into the organic layer. Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove DMF and TBAI. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Chemoselective S-Alkylation of Thiols
Thiols are highly nucleophilic and do not require Finkelstein acceleration. This protocol is optimized to prevent disulfide formation and over-reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the target thiol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under a strict nitrogen atmosphere.
-
Cooling & Deprotonation: Cool the flask to 0°C using an ice-water bath. Add Triethylamine (Et₃N, 1.1 eq) dropwise. Stir for 10 minutes to generate the highly reactive thiolate anion.
-
Alkylation: Add 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (1.0 eq) portion-wise over 5 minutes.
-
Completion: Maintain the temperature at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1 to 2 hours.
-
Workup: Dilute with additional DCM. Wash the organic layer sequentially with 1M aqueous HCl (to remove Et₃N) and brine. Dry over MgSO₄ and concentrate.
References
-
Alkylation of Amines (Sucks!) Master Organic Chemistry URL: [Link][3]
-
Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes YouTube (Educational Chemistry) URL:[Link][4]
-
Stereoselective Synthesis of[5]Paracyclophane Derivatives via Kinetic Resolution JKU ePUB URL: [Link][1]
-
Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 National Institutes of Health (PMC) URL:[Link][2]
Sources
- 1. epub.jku.at [epub.jku.at]
- 2. Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted bromoacetyl bromide from product mixture
Technical Support Center: Bromoacetyl Bromide (BAB) Quenching and Removal
Introduction: Bromoacetyl bromide (BAB) is a highly reactive, bifunctional electrophile widely used in acylation reactions. Due to its severe toxicity and high reactivity, unreacted BAB must be rigorously removed from the product mixture to prevent downstream side reactions, such as unwanted cross-linking or interference in biological assays. This guide provides validated, self-contained protocols for the complete removal of BAB, tailored to the chemical stability of your target product.
Diagnostic Workflow for BAB Removal
Decision tree for removing unreacted bromoacetyl bromide based on product stability.
Core Methodologies
Protocol A: Aqueous Quench & Basic Wash (Standard Workflow)
Mechanism & Causality: Adding water to unreacted BAB rapidly hydrolyzes the acyl bromide, generating bromoacetic acid and hydrogen bromide (HBr)[1]. Because bromoacetic acid is highly soluble in water but can still partition into organic solvents, a simple water wash is insufficient. Bromoacetic acid has a pKa of ~2.9; therefore, washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) is critical. This ensures the bromoacetic acid is quantitatively deprotonated to the bromoacetate anion, which partitions exclusively into the aqueous phase[2].
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. BAB hydrolysis is highly exothermic.
-
Quenching: Slowly add a small volume of cold deionized water (or ice) dropwise to the reaction mixture while stirring vigorously for 10–15 minutes[1].
-
Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash (Optional but recommended): Wash the organic layer with 1 M HCl to remove any unreacted amine starting materials or basic catalysts (e.g., pyridine, triethylamine)[2].
-
Basic Wash (Critical Step): Wash the organic layer sequentially with saturated aqueous NaHCO₃ until the aqueous phase remains basic (pH > 7)[2]. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.
-
Drying & Concentration: Wash with brine, dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Polymer-Bound Amine Scavengers (For Water-Sensitive Products)
Mechanism & Causality: If your target product is prone to hydrolysis (e.g., delicate esters or anhydrides), an aqueous quench will degrade your yield. Instead, polymer-supported nucleophiles (such as aminomethyl polystyrene or polymer-bound trisamine) can be introduced directly into the organic reaction mixture. The primary amines on the solid support react with the unreacted BAB via nucleophilic acyl substitution, covalently tethering the bromoacetyl group to the insoluble resin[3]. The byproduct is then physically removed via simple filtration, leaving the product intact in the filtrate.
Step-by-Step Procedure:
-
Resin Addition: Upon reaction completion, add 2.0 to 3.0 equivalents (relative to the estimated unreacted BAB) of a polymer-bound amine scavenger directly to the reaction flask[3].
-
Incubation: Stir the suspension gently at room temperature for 1 to 2 hours. (Avoid high-speed magnetic stirring that could mechanically degrade the resin beads; overhead stirring or orbital shaking is preferred).
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin.
-
Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure complete recovery of your product.
-
Concentration: Evaporate the combined filtrates under reduced pressure to yield the purified product.
Performance Metrics & Method Comparison
| Methodology | Chemical Mechanism | Ideal Product Profile | Processing Time | Scalability |
| Aqueous Quench (NaHCO₃) | Hydrolysis & Deprotonation | Stable to water and mild base. | 30–45 mins | Excellent (Gram to Multi-kg) |
| Resin Scavenger | Covalent Solid-Phase Binding | Moisture-sensitive, easily hydrolyzed. | 1–2 hours | Good (Best for <10g scale) |
| Vacuum Distillation | Fractional Volatilization | Non-volatile, highly stable. | 2–4 hours | Moderate (Requires high vacuum) |
Troubleshooting FAQs
Q: Why do I still see a bromoacetyl signal (~3.8–4.0 ppm) in my ¹H NMR after an aqueous workup? A: This indicates incomplete deprotonation and removal of bromoacetic acid. If the NaHCO₃ wash is skipped or insufficient, neutral bromoacetic acid will partition back into the organic layer. Re-dissolve your crude product in an organic solvent (e.g., ethyl acetate) and perform additional washes with saturated NaHCO₃ until the aqueous layer tests basic (pH > 7)[2].
Q: The NaHCO₃ wash is generating severe emulsions. How can I break them? A: Emulsions often form due to the amphiphilic nature of the product or localized concentration gradients during CO₂ evolution. To resolve this:
-
Dilute the organic layer with additional solvent to decrease viscosity.
-
Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces organic compounds out of the aqueous phase.
-
If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.
Q: Can I quench unreacted BAB with an alcohol like methanol instead of water? A: It is highly discouraged unless you plan to perform column chromatography. Quenching with methanol converts BAB into methyl bromoacetate. Unlike bromoacetic acid, this ester cannot be deprotonated and remains highly lipophilic, causing it to co-elute or partition into the organic phase alongside your target product.
Q: My product yield is unexpectedly low after the aqueous workup. Where did it go? A: If your product contains polar functional groups (e.g., multiple amines or hydroxyls), it may have partitioned into the aqueous layer during the acidic or basic washes. Minimize the number of aqueous washes, use brine in combination with the NaHCO₃, or switch to the Resin Scavenger (Protocol B) to avoid aqueous partitioning entirely[3].
References
-
Organic Syntheses Procedure: Handling and Quenching of Bromoacetyl Bromide. Organic Syntheses. URL: [Link]
-
Multi-step organic synthesis using solid-supported reagents and scavengers. Journal of the Chemical Society Perkin Transactions 1. URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide Reactions
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting S_N2 Nucleophilic Substitutions of Sterically Hindered α-Bromoacetamides
System Overview & Diagnostic Workflow
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is a highly versatile α-bromoacetamide building block used in medicinal chemistry to synthesize diverse heterocyclic compounds and functionalized drug intermediates[1]. However, researchers frequently encounter low yields or stalled reactions when attempting nucleophilic substitution (S_N2) with bulky amines or thiols.
The steric bulk of the meta-sec-butoxy group, combined with the restricted rotation of the amide bond, can severely impede the 180° S_N2 trajectory required by incoming nucleophiles[2]. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers using halogen exchange catalysis and optimized solvent systems.
Caption: Diagnostic workflow for overcoming steric hindrance in α-bromoacetamide S_N2 reactions.
Troubleshooting Guide (FAQs)
Q1: Why is my nucleophilic substitution failing or proceeding very slowly despite using a strong nucleophile? A1: The S_N2 reaction requires a precise backside attack relative to the leaving group (bromide). In 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, the bulky sec-butoxy group can induce unfavorable conformational folding. Furthermore, α-bromoacetamides often exhibit restricted rotation around the C-N amide bond, creating transient rotamers that block the optimal S_N2 trajectory. When reacting with sterically demanding nucleophiles (e.g., secondary amines like piperidine or diisopropylamine), the activation energy barrier becomes insurmountable at room temperature, leading to stalled reactions or competing hydrolysis if aqueous bases are present during workup[2].
Q2: How can I accelerate the S_N2 reaction without causing thermal degradation or amide hydrolysis? A2: The most robust solution is to employ the Finkelstein reaction (halogen exchange) in situ[3]. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), the relatively stable α-bromoacetamide is converted into a highly reactive α-iodoacetamide[4]. Iodide is both a better nucleophile and a superior leaving group compared to bromide. This transient α-iodo intermediate lowers the transition state energy for the subsequent S_N2 attack by the bulky amine, significantly accelerating the reaction while allowing for milder heating conditions (e.g., 40–60 °C instead of reflux)[5].
Caption: Finkelstein-assisted halogen exchange pathway lowering the S_N2 activation barrier.
Q3: What is the optimal solvent and base system for highly hindered nucleophiles? A3: For sterically hindered S_N2 reactions, you must maximize the nucleophilicity of your reagent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are essential because they solvate the cations (from the base) while leaving the nucleophilic anion or lone pair "naked" and highly reactive[1]. Avoid protic solvents (like ethanol), which hydrogen-bond to the nucleophile and drastically reduce its reactivity. For the base, use non-nucleophilic inorganic bases like Cesium Carbonate (Cs2CO3) or organic bases like N,N-Diisopropylethylamine (DIPEA). Cs2CO3 is particularly effective because the large cesium cation provides excellent solubility and "soft" counter-ion effects in DMF, promoting the substitution pathway over undesired side reactions.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the expected outcomes when modifying reaction conditions to overcome steric hindrance in bulky amine substitutions.
| Reaction Condition | Solvent | Base | Additive | Temp (°C) | Time (h) | Expected Yield (%) |
| Standard S_N2 | DCM | Et3N | None | 25 | 24 | < 20% |
| Heated S_N2 | THF | K2CO3 | None | 65 | 18 | 35 - 45% |
| Finkelstein Catalyzed | DMF | DIPEA | 0.2 eq TBAI | 40 | 12 | 75 - 85% |
| Microwave-Assisted | MeCN | Cs2CO3 | 1.0 eq NaI | 90 (MW) | 0.5 | > 90% |
Step-by-Step Methodologies
Protocol A: Finkelstein-Catalyzed Nucleophilic Substitution (Standard Scale)
This protocol utilizes TBAI to generate a highly electrophilic α-iodo intermediate, ideal for secondary amines.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Halogen Exchange: Add Tetrabutylammonium Iodide (TBAI) (0.2 eq) to the solution. Stir at room temperature for 15 minutes. Causality: This incubation period allows the equilibrium to shift toward the more reactive α-iodoacetamide intermediate before the nucleophile is introduced.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the hydrobromic/hydroiodic acid byproduct from protonating and deactivating your incoming amine nucleophile.
-
Nucleophile Introduction: Dropwise add the sterically hindered nucleophile (1.2 eq).
-
Heating & Monitoring: Heat the reaction mixture to 40–60 °C. Monitor the conversion via Thin Layer Chromatography (TLC) or LC-MS. The transient iodide intermediate ensures rapid conversion, typically within 8–12 hours.
-
Workup: Quench the reaction with ice-cold water to precipitate the product and remove DMF/inorganic salts. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Synthesis for Exceptionally Hindered Amines
For exceptionally bulky nucleophiles where conventional heating fails due to competing degradation pathways.
-
Reagent Mixing: In a microwave-safe vial, combine the α-bromoacetamide (1.0 eq), the bulky amine (1.5 eq), Cs2CO3 (2.0 eq), and Sodium Iodide (NaI) (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Sealing: Seal the vial with a Teflon-lined crimp cap to prevent solvent evaporation and pressure loss during superheating.
-
Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 90 °C for 30 minutes. Causality: Rapid, uniform dielectric heating delivers the precise activation energy required to overcome the immense steric barrier without exposing the molecule to prolonged thermal stress that causes amide hydrolysis.
-
Purification: Cool to room temperature, filter the mixture through a Celite pad to remove the inorganic cesium salts, concentrate the filtrate, and purify via flash column chromatography.
References
- Application Notes and Protocols: Reaction Conditions for N-(1-Bromo-2-oxopropyl)acetamide with Nucleophiles. Benchchem.
- 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2. Benchchem.
- The Fascinating Chemistry of α‐Haloamides. NIH PMC.
- MedChemComm. RSC Publishing.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.
Sources
1H NMR Interpretation Guide: 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide vs. Structural Alternatives
Executive Summary
For researchers and drug development professionals synthesizing alkylating agents or complex ether-linked pharmacophores, verifying structural integrity via Proton Nuclear Magnetic Resonance (1H NMR) is a critical quality control step. 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide presents a unique spectroscopic profile due to the interplay of an anisotropic bromoacetamide moiety, a chiral sec-butoxy group, and a meta-disubstituted aromatic system.
This guide objectively compares the 1H NMR performance and interpretation of this target molecule against two common structural alternatives: its α-chloro analog and its para-substituted regioisomer. By deconstructing the causality behind these chemical shifts, this guide provides an authoritative framework for rapid spectral assignment and structural validation.
Structural Deconstruction & Causality of Chemical Shifts
To accurately interpret the spectrum, we must isolate the molecule into three distinct spin systems and understand the physical causality driving their chemical shifts.
The Bromoacetamide Moiety
The α-bromo methylene (-CH₂-Br) protons are flanked by a highly electronegative bromine atom and an anisotropic carbonyl group. The combined electron-withdrawing (inductive) effect strips electron density from these protons, severely deshielding them and pushing their resonance to a sharp singlet at ~4.01 ppm in CDCl₃[1]. The amide proton (-NH-) typically appears as a broad singlet around 8.10 ppm [1]. This broadening is caused by the quadrupole moment of the adjacent ¹⁴N nucleus and intermediate proton exchange rates. Notably, solvent selection heavily dictates this shift; in strongly hydrogen-bonding solvents like DMSO-d₆, the NH proton is further deshielded to >10.0 ppm [2].
The sec-Butoxy Group
The sec-butoxy group (-O-CH(CH₃)(CH₂CH₃)) introduces a chiral center that breaks local symmetry, resulting in a complex aliphatic signature. The methine proton (-CH-) is directly bonded to the electronegative oxygen, causing significant deshielding that shifts it downfield to ~4.30 ppm [3]. Because it couples with both the adjacent methyl group and the diastereotopic methylene protons, it typically presents as a complex multiplet or pseudo-sextet. The aliphatic chain terminates in two distinct methyl environments: a doublet at ~1.30 ppm (coupled to the methine) and a triplet at ~0.98 ppm (coupled to the methylene)[3].
The Meta-Disubstituted Aromatic Ring
The 1,3-disubstitution pattern yields a characteristic 4-spin aromatic system. The H-2 proton is uniquely flanked by both the amide and ether substituents. Because it lacks ortho-coupling partners, it appears as a narrow triplet or pseudo-singlet at ~7.30 ppm . The H-5 proton, situated meta to both substituents, couples with two ortho protons (H-4 and H-6), presenting as a distinct triplet around 7.20 ppm .
Logical mapping of structural moieties to dominant 1H NMR chemical shift drivers.
Comparative NMR Performance: Target vs. Alternatives
To validate the identity of the target compound, it must be distinguished from closely related structural analogs. Table 1 compares the target against its α-chloro analog (Alternative 1) and its para-substituted regioisomer (Alternative 2).
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Target (Bromo, Meta) | Alt 1 (Chloro, Meta) | Alt 2 (Bromo, Para) | Causality / Interpretation |
| NH (Amide) | ~8.10 ppm (br s) | ~8.15 ppm (br s) | ~8.00 ppm (br s) | Chlorine's higher electronegativity slightly deshields the NH via extended induction compared to bromine. |
| Aromatic H-2 | ~7.30 ppm (t, J=2 Hz) | ~7.30 ppm (t, J=2 Hz) | N/A | Characteristic of meta-disubstitution; absent in the para-isomer. |
| Aromatic H-4, H-6 | ~6.70 - 7.10 ppm (m) | ~6.70 - 7.10 ppm (m) | ~7.40 ppm (d, J=8.8 Hz) | The para-isomer possesses a C2 axis of symmetry, yielding a classic AA'BB' pseudo-doublet pattern. |
| Aromatic H-5 | ~7.20 ppm (t, J=8 Hz) | ~7.20 ppm (t, J=8 Hz) | ~6.85 ppm (d, J=8.8 Hz) | Meta-isomer H-5 is ortho to two protons (triplet). Para-isomer lacks an H-5 equivalent. |
| α-Halo -CH₂- | 4.01 ppm (s) | 4.18 ppm (s) | 4.00 ppm (s) | Chlorine (Pauling 3.16) exerts a stronger -I effect than Bromine (2.96), shifting α-protons further downfield. |
| -O-CH- (sec-Bu) | 4.30 ppm (sextet) | 4.30 ppm (sextet) | 4.25 ppm (sextet) | Oxygen deshielding dominates; relatively insulated from distant halogen or regioisomer changes. |
| -CH₂- (sec-Bu) | 1.65 - 1.75 ppm (m) | 1.65 - 1.75 ppm (m) | 1.65 - 1.75 ppm (m) | Diastereotopic protons adjacent to the chiral center remain consistent across all three molecules. |
Experimental Protocol: Self-Validating High-Resolution 1H NMR Workflow
Because bromoacetamides are sensitive to light, moisture, and elevated temperatures[4], sample preparation must be rigorous. The following step-by-step methodology incorporates built-in self-validation checks to ensure absolute trustworthiness of the acquired data.
Step 1: Sample Preparation & Integrity Check
-
Weigh 5–10 mg of the synthesized compound.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Self-Validation Check: Perform a visual inspection against a light source. The solution must be absolutely transparent. Any turbidity indicates undissolved particulates that will distort magnetic field homogeneity and ruin spectral resolution.
Step 2: Probe Tuning and 3D Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe to the ¹H frequency.
-
Lock the spectrometer onto the deuterium frequency of the CDCl₃ solvent.
-
Self-Validation Check: The lock signal must reach a high, stable plateau. A fluctuating lock indicates solvent evaporation, temperature instability, or poor tube geometry.
-
Execute automated 3D gradient shimming (e.g., TopShim).
-
Self-Validation Check: Acquire a preliminary single-scan spectrum. Measure the full-width at half-maximum (FWHM) of the residual CHCl₃ peak at 7.26 ppm. It must be ≤ 1.0 Hz with a symmetrical Lorentzian lineshape. If asymmetric, manual shimming of the Z1 and Z2 gradients is required.
Step 3: Data Acquisition
-
Load a standard 1D proton pulse sequence (e.g., zg30).
-
Set the relaxation delay (D1) to a minimum of 2.0 seconds to allow complete longitudinal relaxation, ensuring quantitative integration[3].
-
Acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio[3].
Step 4: Processing and Phase Correction
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform (FT).
-
Perform manual zero-order and first-order phase correction.
-
Self-Validation Check: Post-phasing, the baseline must be perfectly flat without rolling artifacts. Set the TMS singlet to exactly 0.00 ppm. The integral of the α-bromo -CH₂- singlet (4.01 ppm) should be calibrated to exactly 2.00, which should proportionally validate the 3H integration of the sec-butoxy methyl doublets and triplets.
Workflow for high-resolution 1H NMR acquisition and processing.
References
-
BenchChem. "tert-Butoxybenzene | Spectroscopic Analysis." benchchem.com. 3
-
BenchChem. "Synthesis routes of 2-Bromo-N-phenylacetamide." benchchem.com. 1
-
National Institutes of Health. "Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives." nih.gov. 2
-
PubChem. "N-Bromoacetamide | CID 4353." nih.gov. 4
Sources
- 1. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]
- 2. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butoxybenzene | 6669-13-2 | Benchchem [benchchem.com]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC method development for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide purity
The development of a robust, stability-indicating HPLC method for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide requires navigating specific structural challenges. The molecule features a moderately hydrophobic sec-butoxy ether, a polar hydrogen-bonding amide linkage, and a highly polarizable brominated aromatic ring.
Standard method development often defaults to generic C18 columns and acetonitrile gradients. However, for halogenated aromatic amides, this approach frequently results in co-elution of critical impurity pairs—specifically, the debrominated degradant (N-[3-(sec-butoxy)phenyl]acetamide) and halogen-exchange synthetic byproducts (e.g., the chloro-analog).
This guide objectively compares stationary phase chemistries and mobile phase modifiers, explaining the mechanistic causality behind each optimization to establish a self-validating, ICH-compliant purity method.
Analytical Target Profile (ATP) & Method Development Workflow
The primary objective defined in the Analytical Target Profile (ATP) is to achieve baseline resolution (
Workflow for HPLC method development and validation of halogenated aromatic amides.
Stationary Phase Selectivity: The Core Comparison
Selectivity (
-
C18 (Octadecylsilane): Relies almost exclusively on dispersive hydrophobic interactions. While it easily retains the sec-butoxy group, it fails to adequately discriminate between the polarizability of the bromine atom and the chlorine/hydrogen atoms of the impurities, leading to critical pair co-elution[2].
-
Phenyl-Hexyl: Features a phenyl ring tethered by a flexible six-carbon chain. It offers a hybrid retention mechanism (hydrophobic + moderate
interactions), which slightly improves the separation of the aromatic amides but leaves the resolution of the chloro-impurity marginal[3]. -
Biphenyl: Features two sterically dynamic aromatic rings. The highly polarizable bromine atom of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide forms strong dipole-induced dipole interactions with the biphenyl system[4][5]. Furthermore, the biphenyl phase provides exceptional shape recognition and enhanced
interactions, offering orthogonal selectivity that easily resolves the halogenated positional isomers[6].
Table 1: Quantitative Comparison of Stationary Phase Performance (Conditions: 100 x 4.6 mm, 2.7 µm columns; 60:40 Methanol:Water with 0.1% Formic Acid)
| Stationary Phase | Retention Time (Main) | Tailing Factor (USP) | ||
| Standard C18 | 6.4 min | 1.8 | 1.1 (Co-elution) | 1.6 |
| Phenyl-Hexyl | 7.1 min | 2.4 | 1.7 | 1.3 |
| Biphenyl | 8.3 min | 3.5 | 2.8 | 1.1 |
Mobile Phase Causality: Driving Elution Mechanisms
The choice of organic modifier is mechanistically critical when utilizing phenyl or biphenyl columns.
While acetonitrile is the industry standard due to its low viscosity and favorable UV cutoff, it contains a carbon-nitrogen triple bond (
Conversely, methanol is a protic solvent entirely lacking
Self-Validating Protocols & System Suitability
A scientifically sound protocol must be self-validating. To ensure the chromatographic system is under strict control before any data is reported, a System Suitability Test (SST) is integrated into the workflow, adhering to the allowable adjustments and criteria defined in USP General Chapter <621>[8][9]. The method was subsequently validated against ICH Q2(R1) parameters[1][10].
Table 2: ICH Q2(R1) Method Validation Summary
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Observed Result | Status |
| Specificity | No interference at retention time | Blank/Placebo interference < 0.1% | Pass |
| Linearity | Pass | ||
| Precision (Repeatability) | %RSD | %RSD = 0.8% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% recovery | 99.4% – 100.5% | Pass |
| LOD / LOQ | Signal-to-Noise | 0.01% / 0.03% | Pass |
Step-by-Step Experimental Methodology
This protocol is designed as a closed-loop, self-validating system. Do not proceed to sample analysis if the SST criteria fail.
A. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust to pH 3.0
0.05 using MS-grade Formic Acid. Filter through a 0.22 µm membrane. -
Mobile Phase B (Organic): 100% LC-MS grade Methanol.
-
Diluent: 50:50 (v/v) Mobile Phase A : Methanol.
B. Chromatographic Conditions
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes the partitioning kinetics of the ether linkage).
-
Injection Volume: 5.0 µL.
-
Detection: UV at 235 nm (Optimal absorbance for the bromophenyl-acetamide chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities)
-
2.0 - 10.0 min: 40%
85% B (Linear gradient for main peak elution) -
10.0 - 12.0 min: 85% B (Column wash)
-
12.0 - 12.1 min: 85%
40% B -
12.1 - 15.0 min: 40% B (Re-equilibration)
-
C. Self-Validating Injection Sequence
-
Blank (Diluent): Inject 1x to confirm baseline stability and absence of carryover.
-
System Suitability Test (SST): Inject the 1.0 mg/mL reference standard spiked with 0.5% Chloro-impurity 6 times.
-
Validation Check: Ensure USP Tailing Factor is
. -
Validation Check: Ensure %RSD of the main peak area is
. -
Validation Check: Ensure Resolution (
) between the main peak and the Chloro-impurity is .
-
-
Sample Analysis: Inject unknown samples in duplicate.
-
Bracketing Standard: Inject the SST standard after every 10 samples and at the end of the run to validate that detector response has not drifted > 2.0%.
References
-
Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov, Sept 2021.[Link]
-
LCGC International. "Are You Sure You Understand USP <621>?" ChromatographyOnline.com, Sept 2024.[Link]
-
Element Lab Solutions. "A New View of Reversed Phase HPLC Selectivity." ElementLabSolutions.com, 2023.[Link]
-
GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." GLSciencesInc.com, 2024.[Link]
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent.com, Oct 2009.[Link]
-
Queen's University Belfast. "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." QUB.ac.uk, Apr 2023.[Link]
-
Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA.gov, 2005.[Link]
-
Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent.com, Apr 2023.[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
Crystal Structure Analysis of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide: A Comparative Methodology Guide
Executive Summary
The structural elucidation of halogenated API intermediates, such as 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide (C₁₂H₁₆BrNO₂), presents unique crystallographic challenges. The molecule features a rigid planar acetamide core capable of strong intermolecular hydrogen bonding (N–H···O), juxtaposed with a sterically bulky and highly flexible sec-butoxy group at the meta position of the phenyl ring. Notably, the sec-butoxy group contains a chiral center, making the determination of the absolute configuration a critical analytical objective.
This guide objectively compares three leading analytical techniques—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) —for the structural analysis of this compound. By examining the causality behind experimental choices, this document provides a self-validating framework for selecting the optimal workflow to achieve atomic-resolution structural data.
Comparative Analysis of Crystallographic Techniques
Selecting the appropriate diffraction technique depends heavily on the crystallization thermodynamics of the sec-butoxy derivative. The hydrophobic nature of the alkoxy tail often leads to rapid precipitation, yielding microcrystalline powders rather than diffraction-quality single crystals.
Table 1: Performance Comparison for Bromoacetamide Derivatives
| Analytical Technique | Optimal Sample Size | Resolution Limit | Absolute Structure Determination? | Primary Advantage for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide |
| SCXRD (Cu-Kα) | > 10 × 10 × 10 μm | < 0.80 Å | Yes (via Bromine anomalous dispersion) | Gold standard for unambiguous chiral center assignment. |
| MicroED | 100 nm – 1 μm | ~ 0.85 – 1.2 Å | Challenging (requires dynamical scattering refinement) | Ideal when vapor diffusion yields only nanocrystalline powders. |
| PXRD + Rietveld | Bulk Powder (>10 mg) | > 1.5 Å | No | Rapid bulk phase purity and polymorph screening. |
Causality Insight: While MicroED [1] is revolutionizing the analysis of sub-micron crystals, SCXRD utilizing Cu-Kα radiation remains the superior choice for this specific compound. The heavy Bromine atom exhibits a significantly stronger anomalous scattering signal (
Experimental Workflows and Methodologies
Protocol 1: Single Crystal Growth via Vapor Diffusion
Standard slow evaporation often fails for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide because the flexible sec-butoxy group induces conformational polymorphism and twinning during rapid solvent depletion. Vapor diffusion establishes a much slower, thermodynamically controlled supersaturation gradient.
-
Solvent Selection: Dissolve 15 mg of the synthesized compound[2] in 1.0 mL of Dichloromethane (DCM). DCM acts as the primary solvent due to its excellent solvation of the hydrophobic phenyl ring.
-
Antisolvent Chamber: Place the unsealed sample vial inside a larger, sealed chamber containing 5.0 mL of n-Hexane (antisolvent).
-
Diffusion Phase: Allow the system to rest undisturbed at 20 °C for 7–14 days. The higher vapor pressure of DCM relative to Hexane facilitates a slow, controlled mixing of the two phases.
-
Harvesting: Isolate the resulting colorless, block-like crystals under a polarized light microscope submerged in paratone oil to prevent atmospheric degradation.
Protocol 2: SCXRD Data Collection and Refinement
This protocol is a self-validating system: the empirical absorption correction directly validates the presence and position of the heavy Bromine atom.
-
Mounting: Mount a selected crystal (approx. 0.15 × 0.12 × 0.10 mm) on a MiTeGen loop and transfer it to a diffractometer equipped with a Cu-Kα microfocus source and a cryogenic nitrogen stream (100 K). Cooling to 100 K minimizes the thermal motion (libration) of the flexible sec-butoxy chain.
-
Data Collection: Collect
and scans to ensure >99% completeness out to a resolution of 0.80 Å. -
Integration & Absorption Correction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS). Crucial Step: The high absorption coefficient (
) of Bromine requires rigorous correction to ensure accurate intensities for the Friedel pairs, which are necessary for absolute structure determination. -
Structure Solution & Refinement: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL) [3]. Apply anisotropic displacement parameters to all non-hydrogen atoms.
Protocol 3: MicroED for Nanocrystalline Powders
If Protocol 1 yields only microcrystals (< 1 μm), MicroED is deployed.
-
Grid Preparation: Apply the dry powder directly to a glow-discharged holey carbon TEM grid.
-
Continuous Rotation: Insert the grid into a Cryo-TEM operating at 200 kV. Collect diffraction data using the continuous rotation method (e.g., 0.5°/sec over a 60° wedge) to sample reciprocal space continuously. Causality: Continuous rotation prevents the "missing wedge" problem and distributes the electron dose, mitigating localized radiation damage to the organic amide core [1].
Visualizations of Crystallographic Logic
Diagram 1: Polymorph Screening and Structural Elucidation Workflow
Caption: Workflow for the crystallization and structural elucidation of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide.
Diagram 2: Logical Decision Tree for Technique Selection
Caption: Decision tree for selecting SCXRD, MicroED, or PXRD based on sample morphology and size.
Data Presentation: Representative Crystallographic Parameters
The following table summarizes the expected high-quality crystallographic data output for the primary polymorph of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, assuming successful SCXRD refinement. The structure typically crystallizes in a monoclinic system, stabilized by 1D hydrogen-bonded chains along the b-axis.
Table 2: Representative SCXRD Data for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
| Parameter | Value |
| Empirical Formula | C₁₂H₁₆BrNO₂ |
| Formula Weight | 286.17 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu-Kα) | 1.54178 Å |
| Crystal System / Space Group | Monoclinic / P2₁ |
| Unit Cell Dimensions | a = 8.452(2) Å, b = 5.814(1) Å, c = 13.210(3) Å |
| Beta Angle ( | 98.45(1)° |
| Volume / Z | 642.3(2) ų / 2 |
| Calculated Density ( | 1.480 g/cm³ |
| Absorption Coefficient ( | 4.12 mm⁻¹ |
| Flack Parameter | 0.01(2) (Confirms absolute configuration of sec-butoxy) |
| Final R indices [I>2σ(I)] | R1 = 0.0312, wR2 = 0.0784 |
| Goodness-of-fit on F² | 1.045 |
References
-
Three-dimensional electron crystallography of protein microcrystals Shi, D., Nannenga, B. L., Iadanza, M. G., & Gonen, T. (2013). eLife. [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents Sabolová, D., et al. (2020). Pharmaceuticals. (Provides grounding for the synthesis and structural behavior of 2-bromo-N-phenylacetamide derivatives).[Link]
-
Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry.[Link]
Elemental analysis standards for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Comprehensive Elemental Analysis Standards for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide: A Comparative Guide
As a Senior Application Scientist, evaluating halogenated pharmaceutical intermediates like 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide requires a highly nuanced analytical strategy. Standard CHN (Carbon, Hydrogen, Nitrogen) combustion analyzers are often insufficient for this molecule because the presence of bromine (a heavy halogen) introduces significant volatility and matrix interference challenges. Bromine can form corrosive hydrobromic acid or volatile bromine gas during combustion, which can poison reduction catalysts and skew nitrogen quantification.
To establish absolute structural integrity and purity, a bifurcated analytical approach is required: high-temperature Dumas combustion for CHNO, paired with a specialized, self-validating halogen quantification method.
Theoretical Composition & Analytical Targets
Before initiating any empirical analysis, we must establish the theoretical mass distribution of the target molecule (Chemical Formula: C12H16BrNO2). This serves as the absolute baseline for our self-validating recovery protocols.
Table 1: Theoretical Elemental Composition of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
| Element | Atomic Mass | Atoms | Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 50.37% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.64% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.89% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 11.18% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 27.92% |
| Total | 286.169 | 100.00% |
Method Comparison: Traditional vs. Modern Halogen Quantification
While CHNO analysis is universally conducted via flash combustion1[1], the quantification of the 27.92% bromine fraction forces a choice between traditional wet chemistry and modern spectroscopic techniques.
Table 2: Performance Comparison for Bromine Analysis
| Parameter | Method A: Oxygen Flask (USP <471>) + Titration | Method B: Microwave Digestion + ICP-MS (USP <233>) |
| Mechanism | Schöniger combustion; Br gas absorbed in basic liquid. | Closed-vessel acid digestion; Br ionized in Ar plasma. |
| Matrix Interference | High (Requires strict pH control and indicator selection). | Low (Mitigated via collision cell technology). |
| Throughput | Low (Highly manual, sequential processing). | High (Automated autosampler, simultaneous multi-element). |
| Regulatory Alignment | Legacy standard 2[2]. | Modern standard for elemental impurities 3[3]. |
| Volatility Risk | Moderate (Risk of incomplete absorption). | Zero (Closed-vessel system prevents analyte escape). |
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, every protocol must be a self-validating system. This means the analytical sequence inherently proves its own accuracy through integrated controls, rather than assuming instrument calibration is static.
Protocol 1: CHNO Determination via Dynamic Flash Combustion
Causality: We utilize tin capsules for sample weighing. When introduced into the 1150°C oxygen-enriched furnace, the tin oxidizes in a violently exothermic reaction, briefly driving the local micro-environment to ~1800°C. This guarantees the complete destruction of the robust aromatic ring in the acetamide matrix.
-
System Suitability (Self-Validation): Run three blank tin capsules to establish baseline atmospheric interference. Follow with a Certified Reference Material (CRM) like Sulfanilamide. The system is only validated if the CRM yields C, H, N, and O values within ±0.3% of theoretical mass.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide into a tin capsule using a microbalance (readability 0.001 mg). Crimp the capsule to seal out atmospheric nitrogen.
-
Combustion: Drop the capsule into the 1150°C combustion reactor.
-
Reduction Phase: Route the resulting gas mixture (CO2, H2O, NOx, Br2) through a highly active copper powder column. Causality: The copper quantitatively reduces all NOx species to N2 gas and traps the volatile bromine, preventing it from damaging the downstream Gas Chromatography (GC) column.
-
Detection: Separate the gases via GC and quantify using a Thermal Conductivity Detector (TCD).
Protocol 2: Bromine Quantification via ICP-MS (USP <233> Compliant)
Causality: Bromine is highly volatile. Traditional open-vessel acid digestion would result in catastrophic analyte loss. We strictly mandate closed-vessel microwave digestion to ensure 100% quantitative recovery of the halogen3[3].
-
Sample Preparation: Weigh 50 mg of the sample into a high-pressure PTFE microwave vessel.
-
Digestion Matrix: Add 5 mL of concentrated HNO3 and 1 mL of H2O2. Seal the vessel tightly.
-
Microwave Digestion: Apply a ramped temperature program up to 200°C over 15 minutes, holding for 20 minutes to completely mineralize the organic matrix.
-
Dilution & Internal Standardization: Dilute the digestate with ultra-pure water. Spike the solution with Tellurium (Te) as an internal standard. Causality: Te has an ionization potential similar to Br, allowing it to perfectly correct for any matrix-induced signal suppression in the plasma.
-
Self-Validation (Spike Recovery): Prepare a duplicate sample spiked with a known concentration of Bromine standard (equivalent to 100% of the target 27.92% mass). The run is only valid if spike recovery falls strictly between 95%–105%.
-
ICP-MS Analysis: Introduce the sample into the Inductively Coupled Plasma Mass Spectrometer. Utilize Helium collision mode to eliminate polyatomic argon interferences.
Analytical Workflow Visualization
Analytical workflow comparing traditional and modern elemental analysis for halogenated intermediates.
References
-
ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). Available at: 4
-
CHNS-O determination in pharmaceutical products by flash combustion | VELP Scientifica. Available at: 1
-
USP <233> Elemental Impurities—Procedures | Analytik Jena. Available at:3
-
Oxygen Flask Combustion Unit | Exeter Analytical (UK) Ltd. Available at: 2
Sources
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide proper disposal procedures
An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, deactivation, and disposal of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide .
Chemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first understand the molecular behavior of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide. This compound features a highly reactive
The Causality of Toxicity:
The bromine atom is an excellent leaving group, rendering the adjacent
The Causality of Disposal Logistics: Because it contains a covalently bound halogen (bromine), this compound cannot be disposed of in standard organic waste. When incinerated, halogenated compounds generate highly corrosive hydrogen halide gases (e.g., hydrobromic acid, HBr)[3]. Therefore, environmental protection agencies mandate strict segregation into Halogenated Organic Waste streams, which are routed to specialized incinerators equipped with alkaline flue-gas scrubbers[4].
Toxicity Mechanism: Bimolecular nucleophilic substitution (
Quantitative Data & Logistical Framework
Before initiating any experimental workflow involving this compound, your laboratory must establish the appropriate waste collection infrastructure. Below is the operational data required for compliance and safety.
Table 1: Hazard Classification & Waste Profiling
| Parameter | Specification / Classification | Causality / Rationale |
| EPA Waste Stream | Halogenated Organic Waste | Contains >1% halogens; requires specialized HBr scrubbing during incineration[4]. |
| UN Shipping Number | UN2923 (Corrosive solid, toxic, n.o.s.) | Reflects dual hazards: tissue destruction (corrosive) and systemic alkylation (toxic)[5]. |
| Primary PPE | Nitrile/Neoprene double-gloving, Face shield | Prevents transdermal alkylation and severe chemical burns[1]. |
| Incompatible Media | Strong bases, active metals (Na, K) | Can cause violent exothermic reactions or explosions with active metals[3]. |
Step-by-Step Methodology: Deactivation & Disposal
Directly disposing of active alkylating agents into bulk waste containers poses a severe risk to waste-handling personnel. As a best practice in laboratory safety, chemical quenching (deactivation) should be performed prior to final disposal[6].
Phase 1: Chemical Quenching (Deactivation Protocol)
This self-validating protocol uses Sodium Thiosulfate (
-
Preparation: Conduct all steps inside a certified chemical fume hood. Wear double nitrile gloves, a lab coat, and safety goggles.
-
Solubilization: Dissolve the residual 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide waste in a minimal volume of a compatible co-solvent (e.g., ethanol or methanol) to ensure it is fully in solution.
-
Thiosulfate Addition: Prepare a 1 Molar aqueous solution of Sodium Thiosulfate. Slowly add a 20% molar excess of the thiosulfate solution to the dissolved waste while stirring magnetically.
-
Reaction Time: Allow the mixture to stir at room temperature for 2 to 4 hours . The thiosulfate will attack the
-carbon, displacing the bromide ion. -
Validation: The absence of the active electrophile can be confirmed via TLC (Thin Layer Chromatography) against a standard of the starting material.
Phase 2: Segregation and Containment
-
Transfer: Once quenched, the resulting mixture (containing the thioether, ethanol/methanol, water, and inorganic salts) is still classified as hazardous chemical waste.
-
Segregation: Pour the mixture into a clearly designated, high-density polyethylene (HDPE) container strictly labeled for Halogenated Aqueous/Organic Waste [7].
-
Crucial Rule: Never mix this waste with non-halogenated solvents (like pure acetone or hexane), as this exponentially increases the cost of disposal and violates EPA RCRA guidelines[7].
Phase 3: EPA-Compliant Labeling
-
Affixing the Label: The container must bear a label stating "Unwanted Material" or "Hazardous Waste" [7].
-
Constituent Listing: Explicitly list the contents: Water, Ethanol, Sodium Thiosulfate, Bromide salts, and Halogenated Organic Derivatives.
-
Dating: Mark the exact accumulation start date. EPA regulations typically require removal from the laboratory within 90 to 180 days, depending on your institution's generator status[7].
Operational workflow for the deactivation and disposal of halogenated alkylating agents.
Emergency Spill Response
In the event of an accidental spill of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide:
-
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[8].
-
Neutralize: Do not simply wipe up the active powder. Cover the spill with a solid neutralizing absorbent (e.g., a commercial spill kit containing sodium carbonate and a mild nucleophile, or sand mixed with sodium thiosulfate powder)[8].
-
Collect: Sweep the absorbed, neutralized material using a non-sparking plastic scoop and place it into a sealed, heavy-duty plastic bag or HDPE bucket[8].
-
Dispose: Process this container as solid Halogenated Organic Waste.
References
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf National Institutes of Health (NIH) / National Academies Press[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories U.S. Environmental Protection Agency (EPA)[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR)[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in molecular causality. Handling 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide requires a rigorous understanding of its chemical nature.
This compound features a highly lipophilic core (the sec-butoxy substituted phenyl ring) attached to an
This covalent protein modification is the mechanistic cause behind its classification as a severe skin corrosive (Skin Corr. 1B), a serious eye damage hazard (Eye Dam. 1), and a toxic systemic agent if swallowed or inhaled[1][3]. Standard laboratory PPE is insufficient for this level of alkylating reactivity. Every protocol described below is designed as a self-validating system to protect researchers from both acute exposure and chronic sensitization.
Quantitative Hazard Profile & PPE Specifications
To establish a baseline for our operational controls, we must align the chemical's hazards with quantitative safety metrics mandated by the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).
Table 1: Quantitative Hazard Profile and PPE Specifications
| Hazard Category | GHS Indicator | Quantitative Metric / Standard | Required PPE & Engineering Control |
| Dermal Toxicity | H314 (Skin Corr. 1B) | Glove Breakthrough Time: >480 min | Double-gloving (Nitrile inner, Butyl outer)[4][5] |
| Ocular Hazard | H318 (Eye Dam. 1) | Impact/Splash Rating: ANSI Z87.1 | Indirect-vented safety goggles + Face shield[5][6] |
| Inhalation Risk | H335 (STOT SE 3) | Hood Face Velocity: 80–100 fpm | Class II Fume Hood or NIOSH P100 Respirator[5][7] |
| Environmental | EPA/RCRA Regulated | pH limit for drain: 5.5 – 10.5 | Zero drain disposal; 100% HazMat collection[8][9] |
In-Depth Personal Protective Equipment (PPE) Rationale
In accordance with OSHA 29 CFR 1910 Subpart I[10], the following PPE matrix must be strictly adhered to:
-
Hand Protection (OSHA 29 CFR 1910.138): Because
-bromoacetamides readily alkylate proteins, standard 4-mil latex or thin nitrile gloves offer insufficient breakthrough times for prolonged contact. You must employ a double-glove system . Wear a 4-mil nitrile inner glove for dexterity, covered by a heavy-duty Butyl rubber outer glove[4][5]. Butyl rubber provides superior resistance to both the alkylating agent and the organic solvents (like DMSO or DMF) typically used to dissolve it.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Eye and Face Protection (OSHA 29 CFR 1910.133): The compound causes irreversible eye damage upon contact[1]. ANSI Z87.1-certified, indirect-vented safety goggles are mandatory. If you are handling solutions greater than 50 mL, a full-face shield must be worn over the goggles to protect the mucous membranes of the face from micro-splashes[5][6].
-
Body Protection: A flame-resistant or specialized chemical-resistant lab coat (e.g., Tyvek) must be worn and fully buttoned. Ensure closed-toe shoes and long pants are worn to eliminate any exposed skin below the waist[6][10].
-
Respiratory Protection (OSHA 29 CFR 1910.134): If the material must be handled outside of a certified fume hood, a NIOSH-approved half-mask respirator equipped with P100 particulate filters (for powder) or Organic Vapor cartridges (if dissolved in volatile solvents) is legally required[5].
Operational Workflow and Decontamination Protocols
Operational and disposal workflow for reactive alpha-bromoacetamides.
Protocol 1: Safe Handling and Material Transfer
The primary risk during the initial handling of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is the aerosolization of the reactive crystalline powder via static cling.
-
Engineering Control Verification: Verify that your Class II Chemical Fume Hood is operational with a continuous face velocity between 80 and 100 feet per minute (fpm)[7].
-
Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Transfer: Using a grounded, static-free micro-spatula, carefully transfer the required mass of the compound. Do not drop the powder from a height, as this generates invisible, highly toxic micro-dust[1].
-
Containment: Dissolve the powder in your chosen solvent and seal the primary reaction vessel tightly before removing it from the fume hood environment. Never transport open vessels of alkylating agents across the laboratory[11].
Protocol 2: Chemical Quenching and Waste Disposal
Alkylating agents must never be disposed of in their active state. We utilize a chemical quenching step to neutralize the electrophilic hazard before disposal[11]. By introducing sodium thiosulfate (
-
Reagent Preparation: Prepare a 5% (w/v) aqueous solution of sodium thiosulfate.
-
Solubilization: Because the sec-butoxy phenyl moiety renders the compound highly lipophilic, add a small volume of a miscible co-solvent (e.g., ethanol or DMSO) to the reaction vessel to ensure any residual chemical is fully dissolved and accessible to the aqueous quench.
-
Quenching: Slowly add the 5% sodium thiosulfate solution to the dissolved residue. Stir at room temperature for 30 minutes to ensure complete displacement of the
-bromide.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Liquid Waste Segregation: Transfer the neutralized liquid to a clearly labeled, chemically compatible hazardous waste carboy. Do not pour this mixture down the drain. Even neutralized, the organic byproducts violate EPA and ACS drain disposal guidelines[8][9].
-
Solid Waste Management: Place all contaminated weigh boats, spatulas, spill pads, and outer gloves into a sealed, puncture-resistant solid hazardous waste container. Treat trace-contaminated consumables with the same regulatory strictness as the bulk chemical[2][12].
References
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, ncsu.edu, [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide, labequipmentdirect.com, [Link]
-
Hazardous Waste and Disposal - American Chemical Society, acs.org, [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC, nih.gov, [Link]
-
OSHA's PPE Laboratory Standards - Clarion Safety Systems, clarionsafety.com,[Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA, osha.gov,[Link]
-
1.0 Standard Operating Procedures for Laboratory Chemicals - Department of Civil, Environmental, and Geospatial Engineering, mtu.edu,[Link]
-
Guide for Chemical Spill Response, acs.org, [Link]
-
Periodical | Managing Chemical Wastes in the High School Lab | AACT, teachchemistry.org, [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. clarionsafety.com [clarionsafety.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. acs.org [acs.org]
- 9. Periodical | Managing Chemical Wastes in the High School Lab | AACT [teachchemistry.org]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
